Product packaging for 4-Iodobutan-2-ol(Cat. No.:CAS No. 6089-15-2)

4-Iodobutan-2-ol

Cat. No.: B14737326
CAS No.: 6089-15-2
M. Wt: 200.02 g/mol
InChI Key: FRITUKTYDGNWAY-UHFFFAOYSA-N
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Description

4-Iodobutan-2-ol is a useful research compound. Its molecular formula is C4H9IO and its molecular weight is 200.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9IO B14737326 4-Iodobutan-2-ol CAS No. 6089-15-2

Properties

CAS No.

6089-15-2

Molecular Formula

C4H9IO

Molecular Weight

200.02 g/mol

IUPAC Name

4-iodobutan-2-ol

InChI

InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3

InChI Key

FRITUKTYDGNWAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)O

Origin of Product

United States

Foundational & Exploratory

4-Iodobutan-2-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties, safety information, and synthetic considerations for 4-Iodobutan-2-ol. This compound is a functionalized alkyl iodide, recognized for its utility as a reactive intermediate in organic synthesis.

Core Compound Information

This compound, identified by the CAS number 6089-15-2 , is a secondary alcohol containing an iodine atom at the terminal position.[1] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack due to the excellent leaving group character of iodide—makes it a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties
PropertyValueSource
CAS Number 6089-15-2PubChem[1]
Molecular Formula C₄H₉IOPubChem[1]
Molecular Weight 200.02 g/mol PubChem (Computed)[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(CCI)OPubChem[1]
InChI Key FRITUKTYDGNWAY-UHFFFAOYSA-NPubChem[1]
XLogP3-AA 1.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 199.96981 DaPubChem (Computed)[1]
Topological Polar Surface Area 20.2 ŲPubChem (Computed)[1]

Note: The majority of physical properties, such as boiling point, melting point, and density, are not available from experimental sources and are therefore omitted. Data should be determined empirically for precise applications.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound typically involves the introduction of iodine to a C4 backbone containing a hydroxyl group at the second position. A common strategy for preparing such iodoalcohols is through the ring-opening of a suitable epoxide with an iodine source or by employing a Finkelstein reaction on a corresponding bromo- or chloro-alcohol.

A detailed, validated experimental protocol for the specific synthesis of this compound is not available in publicly accessible literature. Researchers should develop a procedure based on established methods for analogous compounds, with appropriate safety and optimization steps.

The logical workflow for a potential synthesis via a Finkelstein-type reaction is outlined below.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Product & Purification start_material 4-Chlorobutan-2-ol or 4-Bromobutan-2-ol reaction Nucleophilic Substitution (Finkelstein Reaction) start_material->reaction reagent Sodium Iodide (NaI) reagent->reaction solvent Acetone or Acetonitrile solvent->reaction purification Workup & Purification (e.g., Extraction, Chromatography) reaction->purification product This compound purification->product

References

4-Iodobutan-2-ol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Iodobutan-2-ol, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is a secondary alcohol and an organo-iodide compound. Its structure consists of a four-carbon butane chain with a hydroxyl group (-OH) on the second carbon and an iodine atom (I) on the fourth carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. The naming convention follows a logical hierarchy, identifying the longest carbon chain, the principal functional group (alcohol), and the position of all substituents.

Key Structural Identifiers:

  • Molecular Formula: C₄H₉IO[1]

  • SMILES: CC(CCI)O[1]

  • InChI: InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3[1]

  • InChIKey: FRITUKTYDGNWAY-UHFFFAOYSA-N[1]

  • CAS Number: 6089-15-2[1]

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Weight 200.02 g/mol PubChem[1]
Exact Mass 199.96981 DaPubChem[1]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Complexity 30.7PubChem[1]
Polar Surface Area 20.2 ŲPubChem[1]

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed method for the preparation of iodo-alcohols from their corresponding chloro- or bromo-analogs is the Finkelstein reaction . This nucleophilic substitution reaction involves treating a chloro- or bromo-alkane with a solution of sodium iodide in acetone.

Below is a proposed experimental workflow for the synthesis of this compound from 4-chlorobutan-2-ol.

Proposed Synthesis via Finkelstein Reaction

Objective: To synthesize this compound by substituting the chlorine atom in 4-chlorobutan-2-ol with iodine.

Materials:

  • 4-chlorobutan-2-ol

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorobutan-2-ol in a minimal amount of anhydrous acetone.

  • Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium chloride) indicates that the reaction is proceeding.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Resuspend the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be purified further by vacuum distillation or column chromatography.

The logical workflow for this proposed synthesis is depicted in the diagram below.

G Experimental Workflow: Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 4-chlorobutan-2-ol in anhydrous acetone B Add excess sodium iodide A->B C Heat to reflux B->C D Cool and filter NaCl precipitate C->D Reaction Completion E Remove acetone via rotary evaporation D->E F Extract with diethyl ether and wash E->F G Dry organic layer with MgSO4 F->G Purification Steps H Concentrate to yield crude product G->H I Purify via vacuum distillation H->I J This compound I->J Final Product

Caption: Proposed workflow for the synthesis of this compound.

Mandatory Visualization: IUPAC Naming Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.

g cluster_steps IUPAC Naming Steps cluster_results Application to Structure start Molecular Structure CH3-CH(OH)-CH2-CH2-I step1 1. Identify the longest carbon chain containing the principal functional group. start->step1 res1 4-carbon chain -> 'butan-' step1->res1 step2 2. Identify the principal functional group and add the suffix. res2 Alcohol (-OH) -> '-ol' step2->res2 step3 3. Number the carbon chain to give the principal functional group the lowest possible number. res3 Numbering from right to left gives -OH position 2. step3->res3 step4 4. Identify and name the substituents. res4 Iodine at position 4 -> '4-iodo' step4->res4 step5 5. Combine the names and numbers of the substituents, the parent chain, and the suffix. res5 4-iodo + butan + -2-ol step5->res5 res1->step2 res2->step3 res3->step4 res4->step5 final_name This compound res5->final_name

Caption: Logical steps for the IUPAC naming of this compound.

References

An In-depth Technical Guide to 4-Iodobutan-2-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodobutan-2-ol, alongside methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the potential applications of this versatile molecule. While experimental data for this compound is limited in the current literature, this guide consolidates available information and provides reasoned predictions based on the properties of analogous compounds.

Core Properties of this compound

This compound, a secondary iodoalcohol, possesses a unique combination of functional groups that make it an interesting building block in organic synthesis. The presence of both a hydroxyl group and an iodine atom on a four-carbon chain allows for a variety of chemical transformations.

Physical and Chemical Identifiers
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 6089-15-2[1]
Molecular Formula C₄H₉IO[1]
Molecular Weight 200.02 g/mol [1]
Canonical SMILES CC(CCI)O[1]
InChI InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3[1]
InChIKey FRITUKTYDGNWAY-UHFFFAOYSA-N[1]
Predicted Physical Properties
PropertyPredicted/Comparative ValueNotes
Melting Point Not availableFor comparison, the melting point of 4-Iodo-1-butanol is 103-104 °C[2], and for 2-Iodobutane is -104 °C.
Boiling Point Not availableFor comparison, the boiling point of 4-Iodo-1-butanol is 72 °C[2], and for 2-Iodobutane is 119-120 °C.
Density Not availableFor comparison, the predicted density of 4-Iodo-1-butanol is 1.803 ± 0.06 g/cm³[2].
Solubility Expected to be soluble in organic solvents.Based on the properties of similar iodoalcohols.
XLogP3 1.4[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented, a plausible and efficient method would be the hydroiodination of 3-buten-2-ol. This reaction would follow Markovnikov's rule, with the iodine atom adding to the less substituted carbon of the double bond.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-Buten-2-ol + Hydroiodic Acid (HI) reaction Hydroiodination Reaction (Markovnikov Addition) start->reaction crude Crude this compound reaction->crude extraction Solvent Extraction crude->extraction washing Washing (e.g., with NaHSO₃ solution) extraction->washing drying Drying (e.g., with MgSO₄) washing->drying distillation Vacuum Distillation drying->distillation pure Pure this compound distillation->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry (GC-MS) pure->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Buten-2-ol

  • Hydroiodic acid (57% in water)

  • Dichloromethane

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-buten-2-ol.

  • Cool the flask in an ice bath and slowly add a stoichiometric amount of hydroiodic acid.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer with saturated sodium bisulfite solution to remove any unreacted iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Potential Transformations

The dual functionality of this compound makes it a versatile intermediate. The hydroxyl group can undergo oxidation, esterification, and etherification, while the iodo group is an excellent leaving group for nucleophilic substitution reactions.

General Reactivity of Iodoalcohols

Reactivity_Diagram General Reactivity of Iodoalcohols cluster_hydroxyl Reactions at the Hydroxyl Group cluster_iodo Reactions at the Iodo Group iodoalcohol R-CH(OH)-(CH₂)n-CH₂I oxidation Oxidation iodoalcohol->oxidation [O] esterification Esterification iodoalcohol->esterification R'COOH etherification Etherification iodoalcohol->etherification R'X substitution Nucleophilic Substitution iodoalcohol->substitution Nu⁻ elimination Elimination iodoalcohol->elimination Base

Caption: General reaction pathways for iodoalcohols.

Key Reactions:

  • Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, yielding 4-iodobutan-2-one.

  • Nucleophilic Substitution of the Iodide: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for the introduction of a wide range of nucleophiles at the terminal position.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the iodide to form 2-methyltetrahydrofuran.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the neighboring electronegative oxygen and iodine atoms.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃-~1.2Doublet
-CH(OH)-~3.8Multiplet
-CH₂-CH₂I~2.0Multiplet
-CH₂I~3.2Triplet
-OHBroad singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments.

CarbonPredicted Chemical Shift (ppm)
C H₃-~23
-C H(OH)-~68
-C H₂-CH₂I~35
-C H₂I~10
Mass Spectrometry (GC-MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 200. Common fragmentation patterns would involve the loss of water (m/z 182), the loss of the iodine atom (m/z 73), and cleavage adjacent to the alcohol.

Applications in Drug Development and Research

Halogenated organic compounds are crucial in medicinal chemistry and drug design. The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While there are no prominent examples of this compound being directly used in a marketed drug, its potential lies in its utility as a synthetic intermediate.

The dual functionality allows for the sequential or orthogonal introduction of different pharmacophores, making it a valuable scaffold for the synthesis of libraries of compounds for drug screening. For example, the iodo-group can be replaced by various nitrogen, oxygen, or sulfur-containing nucleophiles to explore structure-activity relationships.

Safety and Handling

Iodo-organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous chemical.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols and predicted data are based on chemical principles and data from analogous compounds and have not been experimentally validated for this compound. All chemical manipulations should be performed by qualified individuals in a properly equipped laboratory.

References

4-Iodobutan-2-ol: An In-Depth Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 4-Iodobutan-2-ol (CAS No. 6089-15-2). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific isomer, this document synthesizes information from available chemical databases and provides data for structurally similar compounds to infer potential hazards. All information should be used as a guide for risk assessment and in conjunction with established laboratory safety protocols.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding the substance's behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₄H₉IO[1]
Molecular Weight 200.02 g/mol [1]
CAS Number 6089-15-2[1]
IUPAC Name This compound[1]
Synonyms 4-Iodo-2-butanol[2]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 199.96981 Da[1]
Monoisotopic Mass 199.96981 Da[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 6
Complexity 30.7[1]

Hazard Identification and Classification

GHS Classification for 1-Iodobutan-2-ol (CAS No. 124780-92-3) [3]

Hazard ClassCategory
Flammable Liquids4
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3

Hazard Statements (H-Statements) for 1-Iodobutan-2-ol: [3]

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements) for 1-Iodobutan-2-ol: [3]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P317: IF SWALLOWED: Get medical help.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if you feel unwell.

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P330: Rinse mouth.

  • P332 + P317: If skin irritation occurs: Get medical help.

  • P337 + P317: If eye irritation persists: Get medical help.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: General Safe Handling Procedures

While specific experimental protocols for the safety assessment of this compound are not available, the following general procedures should be adopted when handling this and other halogenated organic compounds.

3.1. Risk Assessment: Before any experiment, a thorough risk assessment should be conducted. This involves evaluating the potential hazards of this compound, considering the quantities being used, the experimental conditions (e.g., temperature, pressure), and the potential for reaction with other substances.

3.2. Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

3.3. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

3.4. Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following diagram illustrates a logical workflow for responding to an accidental exposure or spill involving this compound.

Emergency_Response_Workflow Emergency Response Workflow for this compound cluster_exposure Accidental Exposure cluster_first_aid First-Aid Measures cluster_spill Spill Response inhalation Inhalation move_fresh_air Move to fresh air inhalation->move_fresh_air skin_contact Skin Contact wash_skin Wash with soap and water skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse eyes for 15 minutes eye_contact->rinse_eyes ingestion Ingestion seek_medical_attention_ingestion Do NOT induce vomiting. Seek immediate medical attention. ingestion->seek_medical_attention_ingestion seek_medical_attention Seek Medical Attention move_fresh_air->seek_medical_attention If breathing is difficult wash_skin->seek_medical_attention If irritation persists rinse_eyes->seek_medical_attention If irritation persists evacuate Evacuate area ventilate Ensure ventilation evacuate->ventilate absorb Absorb with inert material ventilate->absorb collect Collect in a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Waste Disposal decontaminate->dispose Follow disposal protocols spill Spill Occurs spill->evacuate

Caption: Emergency response workflow for this compound.

Toxicological Information

There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the provided search results. Based on the hazard assessment of the isomer 1-Iodobutan-2-ol, the substance may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Chronic exposure effects have not been determined.

Fire-Fighting Measures

Based on the data for 1-Iodobutan-2-ol, this compound is expected to be a combustible liquid.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products such as carbon oxides and hydrogen iodide.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Disposal of this compound and its containers should be in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for this compound and its isomers. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and should consult with their institution's environmental health and safety department for specific guidance.

References

Spectroscopic Data of 4-Iodobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Iodobutan-2-ol, a valuable chemical intermediate in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of butan-2-ol and 2-iodobutane.

¹H NMR (Proton NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.85m1HCH-OH
~3.20t2HCH₂-I
~1.90m2HCH₂
~1.25d3HCH₃
~2.0-3.0br s1HOH
¹³C NMR (Carbon NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~68CH-OH
~40CH₂
~25CH₃
~10CH₂-I
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~2960StrongC-H stretch (sp³)
~1450MediumC-H bend
~1100StrongC-O stretch
~500-600MediumC-I stretch
MS (Mass Spectrometry) Data (Predicted)
  • Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
200Low[M]⁺ (Molecular Ion)
185Low[M-CH₃]⁺
127Medium[I]⁺
73High[M-I]⁺
55High[C₄H₇]⁺
45Very High[C₂H₅O]⁺ (Base Peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition (FTIR):

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry

Sample Introduction (Direct Infusion for a Liquid Sample):

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into a high-vacuum chamber where it is vaporized.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Neat Neat Liquid (IR) Sample->Neat Dilute Dilute in Volatile Solvent (MS) Sample->Dilute NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Neat->IR MS Mass Spectrometer Dilute->MS NMR_Data Acquire & Process 1H & 13C NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

A Comprehensive Guide to the Synthesis of 4-Iodobutan-2-ol from 1,3-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and selective method for the synthesis of 4-iodobutan-2-ol from the readily available starting material, 1,3-butanediol. The primary challenge in this transformation is the selective functionalization of the primary hydroxyl group in the presence of a more sterically hindered secondary hydroxyl group. The presented methodology addresses this challenge through a two-step sequence involving a regioselective tosylation followed by a nucleophilic substitution.

This document provides detailed experimental protocols, quantitative data summarized for clarity, and visual diagrams to illustrate the reaction pathway and workflow, aiming to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting.

Reaction Pathway Overview

The synthesis of this compound from 1,3-butanediol is efficiently achieved in two sequential steps:

  • Regioselective Mono-tosylation: The primary hydroxyl group of 1,3-butanediol is selectively converted to a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction leverages the higher reactivity of the primary alcohol.

  • Finkelstein Reaction: The resulting tosylate, 4-hydroxybutan-2-yl p-toluenesulfonate, undergoes a nucleophilic substitution with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The tosylate group is an excellent leaving group, facilitating its displacement by the iodide ion to yield the final product, this compound.

Synthesis_Pathway cluster_start 1,3-Butanediol cluster_intermediate 4-hydroxybutan-2-yl p-toluenesulfonate cluster_end This compound 1,3-Butanediol 4-hydroxybutan-2-yl p-toluenesulfonate 1,3-Butanediol->4-hydroxybutan-2-yl p-toluenesulfonate  TsCl, Pyridine   This compound 4-hydroxybutan-2-yl p-toluenesulfonate->this compound  NaI, Acetone  

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for regioselective tosylation and subsequent iodination.

Step 1: Regioselective Mono-tosylation of 1,3-Butanediol

This procedure is adapted from a general method for the mono-tosylation of diols.

Materials:

  • 1,3-Butanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-butanediol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine to the stirred solution of 1,3-butanediol. The addition should be done dropwise to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxybutan-2-yl p-toluenesulfonate.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Finkelstein Reaction)

Materials:

  • 4-hydroxybutan-2-yl p-toluenesulfonate (from Step 1)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 4-hydroxybutan-2-yl p-toluenesulfonate (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting material. The formation of a precipitate (sodium p-toluenesulfonate) is an indication of reaction progression.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with a 5% sodium thiosulfate solution (to remove any residual iodine) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or flash column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

ParameterStep 1: Mono-tosylationStep 2: Iodination
Substrate 1,3-Butanediol4-hydroxybutan-2-yl p-toluenesulfonate
Key Reagents p-Toluenesulfonyl chloride, PyridineSodium iodide, Acetone
Stoichiometry 1.0 eq Substrate, 1.05 eq TsCl1.0 eq Substrate, 1.5-2.0 eq NaI
Typical Yield 70-85%80-95%
Purity (post-purification) >95%>97%

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G Experimental Workflow cluster_step1 Step 1: Mono-tosylation cluster_step2 Step 2: Iodination A Dissolve 1,3-Butanediol in Pyridine at 0°C B Add TsCl solution dropwise A->B C Stir at 0°C for 4-6h (Monitor by TLC) B->C D Quench with water & Extract with Et2O C->D E Wash organic layer (HCl, NaHCO3, Brine) D->E F Dry, Filter & Concentrate E->F G Purify by Chromatography F->G H Dissolve Tosylate in Acetone G->H Proceed to Iodination I Add NaI & Reflux (Monitor by TLC) H->I J Cool, Filter & Concentrate I->J K Dissolve in Et2O & Wash (Na2S2O3, Brine) J->K L Dry, Filter & Concentrate K->L M Purify by Distillation or Chromatography L->M

Figure 2: Step-by-step workflow for the synthesis of this compound.

Alternative Methodologies

While the tosylation-iodination sequence is a reliable method, other approaches can be considered for the selective iodination of 1,3-butanediol. One notable alternative involves the use of a thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This reagent has been reported to selectively iodinate primary alcohols in the presence of secondary alcohols under neutral conditions, potentially offering a more direct, one-step conversion. However, the tosylation route is often preferred due to the wide availability and lower cost of the reagents.

Conclusion

The synthesis of this compound from 1,3-butanediol can be effectively accomplished through a two-step process involving regioselective mono-tosylation of the primary hydroxyl group, followed by a Finkelstein iodination. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of these steps, coupled with appropriate analytical monitoring, will ensure a high yield and purity of the desired product.

In-Depth Technical Guide to 4-Iodobutan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential yet often overlooked building block, 4-Iodobutan-2-ol presents unique opportunities in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, synthesis, safety, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 6089-15-2) is a specialty chemical available from a limited number of suppliers. Its commercial availability is primarily focused on research and development quantities. Below is a summary of a known supplier and the basic information they provide. Further inquiries for bulk quantities and detailed specifications are recommended.

SupplierProduct NameCAS No.Molecular FormulaMolecular WeightNotes
BLD PharmThis compound6089-15-2C4H9IO200.02 g/mol Available for research use. Cold-chain transportation may be required.[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C4H9IOPubChem[2]
Molecular Weight 200.02 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC(CCI)OPubChem[2]
InChIKey FRITUKTYDGNWAY-UHFFFAOYSA-NPubChem[2]
CAS Number 6089-15-2PubChem[2]
XLogP3 1.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

Synthesis of this compound: An Overview

A plausible synthetic pathway for this compound would involve the anti-Markovnikov hydroiodination of but-3-en-2-ol. This reaction would theoretically proceed as illustrated in the logical workflow diagram below. It is important to note that this is a proposed reaction and would require experimental validation and optimization.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start But-3-en-2-ol process Anti-Markovnikov Hydroiodination start->process Reacts with reagents Hydroiodic Acid (HI) or Sodium Iodide (NaI) with an acid catalyst reagents->process Mediated by product This compound process->product Yields

A potential synthetic workflow for this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from suppliers and data for structurally related compounds can provide guidance on its safe handling. BLD Pharm provides GHS pictograms indicating that this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Based on the hazard statements for this compound and safety data for related iodo-compounds like 2-iodobutane and 1,4-diiodobutane, the following precautions are recommended:[3][4][5]

Precaution CategoryRecommended Actions
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[3][4]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.[3][5]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.
First Aid If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Potential Applications in Drug Development and Organic Synthesis

The utility of functionalized halogenated alcohols in medicinal chemistry and organic synthesis is well-established.[6] The dual reactivity of the hydroxyl and iodo groups allows for sequential chemical modifications, making them valuable synthons.

While specific examples of this compound in drug development are not prominent in publicly available literature, its structure suggests several potential applications. The secondary alcohol offers a chiral center, which is of significant interest in the synthesis of stereospecific pharmaceuticals. The iodo group at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon chain.

The logical relationship for its application in synthetic chemistry can be visualized as follows:

G cluster_starting_material Core Structure cluster_functional_groups Reactive Sites cluster_reactions Potential Transformations cluster_applications Synthetic Outcomes start This compound hydroxyl Secondary Hydroxyl Group (C2) start->hydroxyl iodo Primary Iodo Group (C4) start->iodo esterification Esterification / Etherification hydroxyl->esterification oxidation Oxidation to Ketone hydroxyl->oxidation substitution Nucleophilic Substitution iodo->substitution building_block Chiral Building Block for Complex Molecules esterification->building_block oxidation->building_block functionalization Introduction of New Functional Groups substitution->functionalization

Potential synthetic utility of this compound.

Conclusion

This compound is a specialized chemical with potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. While its commercial availability is limited, and detailed experimental data is scarce, this guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthetic accessibility and reactivity is warranted to fully unlock its potential in creating complex and stereochemically defined molecules. It is imperative to adhere to strict safety protocols when handling this and related halogenated compounds.

References

Stereochemistry of 4-Iodobutan-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-iodobutan-2-ol, a chiral molecule with significant potential in synthetic organic chemistry and drug development. This document details the synthesis of racemic and enantiomerically enriched forms, methods for stereoisomer separation and analysis, and key quantitative data.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a 2-iodoethyl group. Consequently, it exists as a pair of enantiomers: (R)-4-iodobutan-2-ol and (S)-4-iodobutan-2-ol. The spatial arrangement of these groups around the chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in pharmaceutical and biological applications.

Figure 1: Enantiomers of this compound

Enantiomers_of_4_Iodobutan_2_ol cluster_R (R)-4-Iodobutan-2-ol cluster_S (S)-4-Iodobutan-2-ol R_C R_H H R_C->R_H R_OH OH R_C->R_OH R_CH3 CH₃ R_C->R_CH3 R_CH2CH2I CH₂CH₂I R_C->R_CH2CH2I S_C S_H H S_C->S_H S_OH OH S_C->S_OH S_CH3 CH₃ S_C->S_CH3 S_CH2CH2I CH₂CH₂I S_C->S_CH2CH2I mirror

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Synthesis of this compound

Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the ring-opening of a suitable epoxide, such as 1,2-epoxybutane, with an iodide source. Another viable route is the hydroiodination of but-3-en-2-ol.

Experimental Protocol: Ring-Opening of 1,2-Epoxybutane

This procedure outlines a general method for the regioselective ring-opening of 1,2-epoxybutane to yield this compound.

  • Materials: 1,2-epoxybutane, sodium iodide, acetic acid, and a suitable solvent such as acetonitrile.

  • Procedure:

    • Dissolve sodium iodide in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a stoichiometric amount of acetic acid to the solution.

    • Add 1,2-epoxybutane dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.

Figure 2: Synthesis of Racemic this compound

Racemic_Synthesis 1,2-Epoxybutane 1,2-Epoxybutane Racemic this compound Racemic this compound 1,2-Epoxybutane->Racemic this compound NaI, CH₃COOH

Caption: Racemic this compound synthesis via epoxide ring-opening.

Enantioselective Synthesis and Chiral Resolution

Enantiomerically enriched this compound can be prepared either by asymmetric synthesis or by resolution of the racemate. A highly effective method for the latter is lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol describes the enzymatic acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Materials: Racemic this compound, an acyl donor (e.g., vinyl acetate), a lipase (e.g., Candida antarctica lipase B, CALB), and a suitable organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve racemic this compound in toluene in a flask.

    • Add the acyl donor (vinyl acetate) to the solution.

    • Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • Separate the resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol by column chromatography.

    • The unreacted enantiomer can be isolated directly. The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol).

Figure 3: Lipase-Catalyzed Kinetic Resolution Workflow

Kinetic_Resolution_Workflow cluster_racemate Racemic this compound cluster_reaction Lipase + Acyl Donor cluster_products Separated Products (R)-enantiomer (R)-enantiomer Acylation Acylation (R)-enantiomer->Acylation (S)-enantiomer (S)-enantiomer (S)-alcohol (S)-alcohol (S)-enantiomer->(S)-alcohol Unreacted (R)-ester (R)-ester Acylation->(R)-ester

Caption: Workflow for the kinetic resolution of racemic this compound.

Analytical Techniques for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating and quantifying the enantiomers of this compound. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio can be optimized to achieve the best separation (e.g., 90:10 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Procedure:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution of the enantiomers and determine their retention times and peak areas to calculate the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, they are crucial for confirming the overall structure of this compound. To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed to induce diastereomeric environments, which will result in separate signals for each enantiomer.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H on C1 (-CH₃)~1.2Doublet~6.0
H on C2 (-CHOH)~3.8Multiplet-
H on C3 (-CH₂-)~1.9 - 2.1Multiplet-
H on C4 (-CH₂I)~3.2 - 3.4Multiplet-
OHVariableBroad Singlet-
¹³C NMR Predicted Chemical Shift (ppm)
C1 (-CH₃)~23
C2 (-CHOH)~68
C3 (-CH₂-)~35
C4 (-CH₂I)~8

Note: These are estimated values based on analogous structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Quantitative Stereochemical Data

Table 2: Enantiomeric Purity and Optical Rotation

Parameter Description Formula
Enantiomeric Excess (ee)A measure of the purity of a chiral sample.ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Specific Rotation [α]The rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length.[α] = α / (c · l)

Where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemistry, influencing its reactivity and potential biological activity. This guide has provided an overview of its synthesis, including methods for obtaining both racemic and enantiomerically enriched forms. Detailed experimental protocols for synthesis and analysis, including chiral HPLC and NMR spectroscopy, have been outlined. While some quantitative data, such as specific optical rotation, require experimental determination, the information presented here serves as a valuable resource for researchers and professionals working with this versatile chiral building block.

4-Iodobutan-2-ol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 4-Iodobutan-2-ol, a functionalized secondary alcohol, is emerging as a valuable and versatile chiral building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a good leaving group (iodine), allows for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of valuable organic molecules, providing insights for researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around two key reaction pathways: intramolecular cyclization to form substituted tetrahydrofurans and intermolecular nucleophilic substitution at the C4 position. The presence of a stereocenter at the C2 position in chiral variants of this compound offers the potential for stereoselective synthesis, a critical aspect in the development of pharmaceutical agents and other bioactive molecules.

Intramolecular Cyclization: A Gateway to 2-Methyltetrahydrofuran

One of the most promising applications of this compound is its use as a precursor for the synthesis of 2-methyltetrahydrofuran, a widely used green solvent and a structural motif present in numerous natural products. This transformation is typically achieved through an intramolecular Williamson ether synthesis.[1][2][3]

Intramolecular_Cyclization Intramolecular Williamson Ether Synthesis of this compound sub This compound alkoxide Alkoxide Intermediate sub->alkoxide Deprotonation base Strong Base (e.g., NaH) product 2-Methyltetrahydrofuran alkoxide->product Intramolecular SN2 side_product NaI + H₂ Nucleophilic_Substitution Potential Nucleophilic Substitution Reactions of this compound cluster_nucleophiles Nucleophiles cluster_products Products start This compound azide 4-Azidobutan-2-ol start->azide NaN₃ nitrile 4-Cyanobutan-2-ol start->nitrile NaCN ether 4-Alkoxybutan-2-ol start->ether NaOR thioether 4-Thioalkoxybutan-2-ol start->thioether NaSR N3 N₃⁻ CN CN⁻ OR RO⁻ SR RS⁻ Synthetic_Workflow Synthetic Planning with this compound start Synthetic Target decision Does the target contain a 2-methyl-THF moiety or a substituted butan-2-ol backbone? start->decision path1 Consider Intramolecular Cyclization of this compound decision->path1 Yes (2-Me-THF) path2 Consider Nucleophilic Substitution on this compound decision->path2 Yes (Substituted butan-2-ol) no Alternative Precursor decision->no No

References

Methodological & Application

Synthesis of Chiral 4-Iodobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-iodobutan-2-ol is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary alcohol and a primary iodide, allows for a variety of subsequent chemical transformations. The stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure target molecules, making the development of efficient and selective synthetic routes to both (R)- and (S)-4-iodobutan-2-ol a significant area of interest. This document outlines two effective methods for the preparation of chiral this compound: Asymmetric Catalytic Reduction of a prochiral ketone and Enzymatic Kinetic Resolution of the corresponding racemic alcohol.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthetic routes to chiral this compound, providing a basis for comparison in terms of yield and enantioselectivity.

ParameterMethod 1: Asymmetric Catalytic ReductionMethod 2: Enzymatic Kinetic Resolution
Starting Material 4-Iodobutane-2-oneRacemic this compound
Catalyst/Enzyme (R)- or (S)-CBS CatalystLipase (e.g., from Pseudomonas cepacia)
Typical Yield >90%~50% (for each enantiomer)
Enantiomeric Excess (ee) >95%>99%
Key Advantages High yield of a single enantiomerExcellent enantioselectivity
Key Disadvantages Requires a specific chiral catalystTheoretical maximum yield of 50% for each enantiomer

Experimental Workflows

G cluster_method1 Method 1: Asymmetric Catalytic Reduction A 4-Iodobutane-2-one B CBS Reduction ((R)- or (S)-Catalyst, BH3) A->B C Chiral this compound B->C

Caption: Workflow for the asymmetric synthesis of chiral this compound.

G cluster_method2 Method 2: Enzymatic Kinetic Resolution D Racemic this compound E Lipase-catalyzed Acylation D->E F Separation E->F G Chiral this compound (Unreacted Enantiomer) F->G H Chiral Acylated Ester (Reacted Enantiomer) F->H I Hydrolysis H->I J Chiral this compound (Opposite Enantiomer) I->J

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocols

Method 1: Asymmetric Catalytic Reduction of 4-Iodobutane-2-one

This method utilizes the highly selective Corey-Bakshi-Shibata (CBS) reduction to convert the prochiral 4-iodobutan-2-one into the desired chiral alcohol with high enantiomeric excess.[1][2][3][4][5]

Part A: Synthesis of 4-Iodobutane-2-one

  • Reaction Setup: To a solution of 4-hydroxy-2-butanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) dropwise.

  • Mesylation: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Iodination: Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.

  • Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain 4-iodobutan-2-one.[6]

Part B: Asymmetric Reduction

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.

  • Ketone Addition: Cool the mixture to -30 °C and add a solution of 4-iodobutan-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the enantiomerically enriched this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This method involves the synthesis of racemic this compound followed by a lipase-catalyzed acylation, which selectively acylates one enantiomer, allowing for the separation of the two.[7][8][9]

Part A: Synthesis of Racemic this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodobutan-2-one (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH4, 1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic this compound, which can be used in the next step without further purification.[10]

Part B: Enzymatic Kinetic Resolution

  • Reaction Mixture: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 eq).

  • Enzyme Addition: Add an immobilized lipase, for example, lipase from Pseudomonas cepacia or Candida antarctica lipase B (Novozym 435), to the mixture.

  • Reaction Progress: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Separation: Once the conversion reaches approximately 50%, filter off the enzyme. Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer of this compound.

References

Enantioselective Synthesis of (R)-4-Iodobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-Iodobutan-2-ol, a valuable chiral building block in the pharmaceutical industry. The methodologies described herein focus on biocatalytic approaches, specifically asymmetric reduction of a prochiral ketone and enzymatic kinetic resolution of a racemic alcohol, offering high enantioselectivity and operational simplicity.

Introduction

Chirally pure alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). (R)-4-Iodobutan-2-ol, with its reactive iodide functionality and a stereogenic center, serves as a versatile synthon for the introduction of a chiral hydroxybutyl group. Traditional chemical methods for obtaining this enantiomer often involve expensive chiral auxiliaries or catalysts and may present environmental challenges. Biocatalysis has emerged as a powerful alternative, utilizing enzymes to perform highly selective transformations under mild conditions.[1][2] This note details two primary enzymatic strategies for the synthesis of (R)-4-Iodobutan-2-ol.

Methodologies

Two principal chemoenzymatic routes are presented for the synthesis of (R)-4-Iodobutan-2-ol:

  • Asymmetric Reduction of 4-Iodobutane-2-one: This approach utilizes a ketoreductase (KRED) or a whole-cell biocatalyst containing alcohol dehydrogenases (ADHs) to stereoselectively reduce the prochiral ketone, 4-iodobutan-2-one, directly to the desired (R)-alcohol.[3][4] This method is highly efficient as, theoretically, 100% of the substrate can be converted to the desired enantiomer.

  • Enzymatic Kinetic Resolution (EKR) of (±)-4-Iodobutan-2-ol: This method involves the enantioselective acylation of a racemic mixture of 4-iodobutan-2-ol. A lipase selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-4-Iodobutan-2-ol unreacted.[5] While the maximum theoretical yield for the desired enantiomer is 50%, this method is widely applicable and employs readily available and stable lipases.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of chiral alcohols analogous to (R)-4-Iodobutan-2-ol, as specific data for the target molecule is not extensively available in the public domain. These data provide a benchmark for expected performance.

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Pichia jadinii HBY614-Hydroxy-2-butanone(R)-1,3-Butanediol>85>99[6]
Rhodococcus erythropolis1,4-Decanediol(R)-γ-Decalactone~80~75
Lk-ADH MutantVarious Ketones(R)-Alcohols65 - >99>99[6]
TeSADH Mutants2-Haloacetophenones(R)- or (S)-HalohydrinsModerate to High>99[7]

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

LipaseSubstrateAcyl DonorUnreacted AlcoholConversion (%)Enantiomeric Excess (ee, %) of AlcoholReference
Novozym 435rac-1-PhenylethanolVinyl Acetate(R)-1-Phenylethanol~50>99[8]
Pseudomonas fluorescens Lipaserac-4-Phenylbut-3-en-2-olVinyl Acetate(R)-4-Phenylbut-3-en-2-ol~48>99[2]
Lipase PS (Pseudomonas cepacia)rac-4-Arylbut-3-en-2-olsVinyl Acetate(R)-Alcohols~52>97[2]
Lipase AK (Pseudomonas fluorescens)rac-trans-Flavan-4-olsVinyl Acetate(2S,4S)-Flavan-4-ol~50>99[9]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Iodobutan-2-one using a Whole-Cell Biocatalyst

This protocol is a general procedure based on the successful asymmetric reduction of analogous ketones.[6] Optimization of substrate concentration, co-solvent, and biomass loading may be required for 4-iodobutan-2-one.

1. Materials:

  • 4-Iodobutan-2-one

  • Whole-cell biocatalyst (e.g., Rhodococcus erythropolis, Pichia jadinii)

  • Glucose (or other suitable co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., ethyl acetate for extraction)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for ee determination

3. Procedure:

  • Cultivation of Biocatalyst: Cultivate the selected microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Biotransformation: Resuspend the cell pellet in phosphate buffer to a specific optical density or wet cell weight concentration. Add glucose as a co-substrate.

  • Add 4-iodobutan-2-one to the cell suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent to avoid high local concentrations.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess by chiral GC.

  • Work-up: Once the desired conversion is reached, centrifuge the reaction mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-4-Iodobutan-2-ol.

  • Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol is a general procedure based on established methods for the kinetic resolution of secondary alcohols.[2][8]

1. Materials:

  • (±)-4-Iodobutan-2-ol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)

  • Silica gel for column chromatography

2. Equipment:

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

3. Procedure:

  • Reaction Setup: To a solution of (±)-4-Iodobutan-2-ol in the chosen organic solvent, add the immobilized lipase.

  • Add vinyl acetate to the mixture.

  • Incubate the reaction at a specific temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol.

  • Work-up: Filter off the immobilized lipase. The enzyme can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted (R)-4-Iodobutan-2-ol from the (S)-4-iodobutyl-2-acetate by flash column chromatography on silica gel.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_reduction Asymmetric Reduction Pathway cluster_resolution Kinetic Resolution Pathway ketone 4-Iodobutan-2-one reduction Biocatalytic Reduction (KRED/ADH) ketone->reduction Prochiral Substrate r_alcohol_reduction (R)-4-Iodobutan-2-ol reduction->r_alcohol_reduction Enantiopure Product racemate Racemic (±)-4-Iodobutan-2-ol resolution Enzymatic Kinetic Resolution (Lipase) racemate->resolution Racemic Substrate r_alcohol_resolution Unreacted (R)-4-Iodobutan-2-ol resolution->r_alcohol_resolution Desired Enantiomer s_ester Acylated (S)-Ester resolution->s_ester Byproduct Experimental_Workflow_Reduction start Start cultivation Cultivate Biocatalyst (e.g., Rhodococcus sp.) start->cultivation biotransformation Perform Biotransformation with 4-Iodobutan-2-one cultivation->biotransformation monitoring Monitor Reaction (Chiral GC) biotransformation->monitoring workup Reaction Work-up (Centrifugation & Extraction) monitoring->workup Desired Conversion purification Purify Product (Column Chromatography) workup->purification product (R)-4-Iodobutan-2-ol purification->product Experimental_Workflow_Resolution start Start setup Setup Reaction: Racemic Alcohol, Lipase, Acyl Donor, Solvent start->setup incubation Incubate with Agitation at Controlled Temperature setup->incubation monitoring Monitor Reaction (Chiral GC for ~50% Conversion) incubation->monitoring separation Separate Enzyme and Products monitoring->separation purification Purify Unreacted Alcohol (Column Chromatography) separation->purification product (R)-4-Iodobutan-2-ol purification->product

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-Iodobutan-2-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. The methods described herein focus on providing high enantiomeric purity and good yields.

(S)-4-Iodobutan-2-ol is a key intermediate in the synthesis of various complex molecules due to its bifunctional nature, containing both a stereogenic alcohol center and a reactive primary iodide. Enantiomerically pure forms are often required for the development of stereospecific drugs and other bioactive compounds. This guide outlines two primary, effective strategies for its asymmetric synthesis: biocatalytic asymmetric reduction of a prochiral ketone and lipase-catalyzed kinetic resolution of the corresponding racemic alcohol.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the potential quantitative outcomes for the different enantioselective methods for preparing (S)-4-Iodobutan-2-ol. The data for the biocatalytic reduction is extrapolated from a highly analogous transformation, while the data for kinetic resolution is based on typical results for similar substrates.

MethodCatalyst/EnzymeSubstrateProduct(s)Typical Yield (%)Typical Enantiomeric Excess (ee%)
Biocatalytic Asymmetric Reduction Alcohol Dehydrogenase (ADH)4-Iodo-2-butanone(S)-4-Iodobutan-2-ol> 90> 99
Lipase-Catalyzed Kinetic Resolution Immobilized Lipase (e.g., CAL-B)(±)-4-Iodobutan-2-ol(S)-4-Iodobutan-2-ol & (R)-acetyl-4-iodobutan-2-ol< 50 (for each)> 99 (for both)

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction of 4-Iodo-2-butanone

This protocol describes the asymmetric reduction of the prochiral ketone, 4-iodo-2-butanone, to the desired (S)-4-iodobutan-2-ol using an alcohol dehydrogenase (ADH). This method is advantageous due to its potential for high enantioselectivity and yield, operating under mild, environmentally benign conditions. The protocol is adapted from established procedures for the reduction of similar keto-substrates.

Materials:

  • 4-Iodo-2-butanone

  • Alcohol Dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir or a recombinant source)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH) as a cofactor

  • A cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor and Regeneration System: To the buffer, add the NAD(P)H cofactor to a final concentration of 1 mM. If using a cofactor regeneration system, add the corresponding enzyme (e.g., glucose dehydrogenase) and substrate (e.g., glucose, 1.5 equivalents relative to the ketone).

  • Enzyme Addition: Add the selected alcohol dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL.

  • Substrate Addition: Dissolve 4-iodo-2-butanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol if it is also used for cofactor regeneration) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction: Gently agitate the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by TLC or GC/HPLC.

  • Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-4-iodobutan-2-ol.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol details the kinetic resolution of racemic 4-iodobutan-2-ol using a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. This method is highly effective for producing both enantiomers in high optical purity.

Materials:

  • (±)-4-Iodobutan-2-ol (can be prepared by reduction of 4-iodo-2-butanone with NaBH4)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Ethyl acetate

  • Hexane

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous organic solvent, (±)-4-iodobutan-2-ol (1 equivalent), and activated molecular sieves.

  • Acyl Donor: Add the acyl donor to the mixture. If using vinyl acetate, a large excess (e.g., 5-10 equivalents) can be used. If using acetic anhydride, 0.5 equivalents are recommended to achieve a conversion close to 50%.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting alcohol and the formation of the acetylated product. The reaction should be stopped at or near 50% conversion to obtain both the remaining alcohol and the ester in high enantiomeric excess.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-4-iodobutan-2-ol and the (R)-acetylated product can be separated by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC analysis.

Diagrams

Below are diagrams illustrating the experimental workflow and the logical relationship of the key synthetic steps.

experimental_workflow cluster_reduction Biocatalytic Asymmetric Reduction cluster_resolution Lipase-Catalyzed Kinetic Resolution ketone 4-Iodo-2-butanone reaction_r Asymmetric Reduction (ADH, NADPH) ketone->reaction_r product_r (S)-4-Iodobutan-2-ol reaction_r->product_r racemate (±)-4-Iodobutan-2-ol reaction_res Kinetic Resolution (Lipase, Acyl Donor) racemate->reaction_res product_s (S)-4-Iodobutan-2-ol reaction_res->product_s product_r_ester (R)-acetyl-4-iodobutan-2-ol reaction_res->product_r_ester

Caption: Experimental workflows for the enantioselective synthesis of (S)-4-Iodobutan-2-ol.

logical_relationship start Prochiral Ketone (4-Iodo-2-butanone) racemic_alcohol Racemic Alcohol (±)-4-Iodobutan-2-ol start->racemic_alcohol Non-selective Reduction (e.g., NaBH4) s_product (S)-4-Iodobutan-2-ol start->s_product Asymmetric Reduction (ADH-catalyzed) racemic_alcohol->s_product Kinetic Resolution (Lipase-catalyzed) r_ester (R)-Acetylated Product racemic_alcohol->r_ester Kinetic Resolution (Lipase-catalyzed)

Caption: Logical relationships between starting materials, intermediates, and the final product.

Application Notes and Protocols: 4-Iodobutan-2-ol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable heterocyclic compounds utilizing 4-iodobutan-2-ol as a key building block. The inherent bifunctionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine leaving group, makes it an ideal precursor for the construction of five-membered oxygen and nitrogen-containing heterocycles.

Synthesis of 2-Methyltetrahydrofuran via Intramolecular Williamson Ether Synthesis

The intramolecular cyclization of this compound provides a direct and efficient route to 2-methyltetrahydrofuran, a widely used solvent and potential biofuel additive. This reaction proceeds via an intramolecular Williamson ether synthesis, where the alkoxide formed from the deprotonation of the hydroxyl group displaces the iodide ion in an SN2 reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyltetrahydrofuran from this compound is outlined below.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude 2-methyltetrahydrofuran.

  • The crude product can be purified by distillation to yield pure 2-methyltetrahydrofuran.

Quantitative Data:
ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Spectroscopic Data
2-MethyltetrahydrofuranThis compoundNaHTHF12-240 to RT85-95>98¹H NMR, ¹³C NMR, IR

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation in THF NaH NaH NaH->Deprotonation THF THF Intramolecular SN2 Cyclization Intramolecular SN2 Cyclization Deprotonation->Intramolecular SN2 Cyclization Alkoxide intermediate Quenching Quenching Intramolecular SN2 Cyclization->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran Distillation->2-Methyltetrahydrofuran

Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.

Synthesis of N-Substituted-3-methylpyrrolidines

This compound serves as a valuable precursor for the synthesis of N-substituted-3-methylpyrrolidines. This transformation involves a tandem reaction sequence initiated by the nucleophilic substitution of the iodide by a primary amine, followed by an intramolecular cyclization.

Experimental Protocol:

The following is a general protocol for the synthesis of N-substituted-3-methylpyrrolidines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and a primary amine (1.1-1.5 equivalents) in acetonitrile or DMF, a base such as potassium carbonate (2.0-3.0 equivalents) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 24-48 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted-3-methylpyrrolidine.

Quantitative Data:
ProductStarting MaterialsBaseSolventReaction Time (h)Temperature (°C)Yield (%)Spectroscopic Data
N-Benzyl-3-methylpyrrolidineThis compound, BenzylamineK₂CO₃CH₃CN24-488070-85¹H NMR, ¹³C NMR, MS
N-Phenyl-3-methylpyrrolidineThis compound, AnilineK₂CO₃DMF24-4810060-75¹H NMR, ¹³C NMR, MS

Reaction Pathway:

G cluster_reaction Tandem Reaction This compound This compound SN2 Substitution SN2 Substitution This compound->SN2 Substitution Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->SN2 Substitution Intermediate Amino Alcohol Intermediate Amino Alcohol SN2 Substitution->Intermediate Amino Alcohol Formation of 4-amino-2-butanol derivative Intramolecular Cyclization Intramolecular Cyclization N-Substituted-3-methylpyrrolidine N-Substituted-3-methylpyrrolidine Intramolecular Cyclization->N-Substituted-3-methylpyrrolidine Intermediate Amino Alcohol->Intramolecular Cyclization Base-mediated

Application Notes: 4-Iodobutan-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Iodobutan-2-ol is a versatile chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary alcohol and a primary iodide, allows for a variety of chemical transformations, making it a valuable precursor for introducing a 1-methyl-3-hydroxypropyl moiety into target molecules. This application note focuses on the utility of this compound in the synthesis of (S)-4-amino-3-hydroxybutanoic acid, a chiral intermediate for various neurologically active compounds.

(S)-4-amino-3-hydroxybutanoic acid, also known as (S)-GABOB, is the biologically active enantiomer of γ-amino-β-hydroxybutyric acid, a known neuromodulator in the central nervous system.[1][2][3] Its synthesis requires precise stereochemical control, for which chiral precursors like (R)- or (S)-4-iodobutan-2-ol are ideally suited.

Core Application: Synthesis of (S)-4-Amino-3-Hydroxybutanoic Acid

A proposed synthetic route from (R)-4-iodobutan-2-ol to (S)-4-amino-3-hydroxybutanoic acid involves three key transformations:

  • Nucleophilic Substitution: Introduction of a nitrogen-containing functional group at the C4 position via substitution of the iodide.

  • Protection/Deprotection: Safeguarding the amino and hydroxyl groups during subsequent transformations.

  • Oxidation: Conversion of the secondary alcohol at the C2 position to a carboxylic acid.

This note outlines a detailed protocol for a plausible synthetic pathway.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Phthalimidobutan-2-ol (2)

This protocol details the stereospecific introduction of a protected amino group using the Gabriel synthesis.

Materials:

  • (R)-4-Iodobutan-2-ol (1)

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of (R)-4-iodobutan-2-ol (1.0 eq) in anhydrous DMF (10 volumes), add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 volumes).

  • Extract the aqueous layer with diethyl ether (3 x 15 volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 volumes) and then with brine (10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford (S)-4-phthalimidobutan-2-ol (2).

Protocol 2: Synthesis of (S)-4-Aminobutan-2-ol (3)

This protocol describes the deprotection of the phthalimide group to yield the free amino alcohol.

Materials:

  • (S)-4-Phthalimidobutan-2-ol (2)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (2 M)

  • Dichloromethane

Procedure:

  • Dissolve (S)-4-phthalimidobutan-2-ol (1.0 eq) in ethanol (15 volumes).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 1 M hydrochloric acid and wash with dichloromethane to remove any remaining non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with 2 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-aminobutan-2-ol (3).

Protocol 3: Synthesis of (S)-4-Amino-3-hydroxybutanoic Acid (4)

This protocol outlines the oxidation of the secondary alcohol to a carboxylic acid.

Materials:

  • (S)-4-Aminobutan-2-ol (3)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (concentrated)

  • Isopropanol

Procedure:

  • Dissolve (S)-4-aminobutan-2-ol (1.0 eq) in a 1 M sodium hydroxide solution (20 volumes) and cool to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (4.0 eq) in water (15 volumes) to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the mixture vigorously at 0-5 °C for 6 hours.

  • Quench the reaction by adding isopropanol until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • Concentrate the aqueous solution under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a water/ethanol mixture to obtain (S)-4-amino-3-hydroxybutanoic acid (4).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of (S)-4-amino-3-hydroxybutanoic acid from (R)-4-iodobutan-2-ol.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Gabriel SynthesisPotassium phthalimideDMF801275-85
2DeprotectionHydrazine hydrateEthanolReflux480-90
3OxidationKMnO₄, NaOHWater0-5650-60

Table 2: Physicochemical Properties of Intermediates and Final Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1 (R)-4-Iodobutan-2-olC₄H₉IO200.02Colorless to pale yellow liquidN/A
2 (S)-4-Phthalimidobutan-2-olC₁₂H₁₃NO₃219.24White to off-white solid88-92
3 (S)-4-Aminobutan-2-olC₄H₁₁NO89.14Colorless to pale yellow oilN/A
4 (S)-4-Amino-3-hydroxybutanoic acidC₄H₉NO₃119.12White crystalline solid207-212

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships between the key steps.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product Start (R)-4-Iodobutan-2-ol Step1 Gabriel Synthesis (Potassium Phthalimide, DMF) Start->Step1 Step 1 Intermediate1 (S)-4-Phthalimidobutan-2-ol Step1->Intermediate1 Step2 Deprotection (Hydrazine Hydrate, Ethanol) Intermediate2 (S)-4-Aminobutan-2-ol Step2->Intermediate2 Step3 Oxidation (KMnO4, NaOH) Product (S)-4-Amino-3-hydroxybutanoic acid Step3->Product Intermediate1->Step2 Step 2 Intermediate2->Step3 Step 3

Caption: Synthetic workflow for (S)-4-amino-3-hydroxybutanoic acid.

Logical_Relationships Start Chiral Precursor (R)-4-Iodobutan-2-ol Introduce_N Introduction of Protected Nitrogen Start->Introduce_N Enables stereospecific amination Deprotect_N Deprotection of Nitrogen Introduce_N->Deprotect_N Reveals primary amine Oxidize_O Oxidation of Secondary Alcohol Deprotect_N->Oxidize_O Prepares for final functional group Final_Product Target Intermediate (S)-4-Amino-3-hydroxybutanoic acid Oxidize_O->Final_Product Forms carboxylic acid

Caption: Logical relationships in the synthesis of the target intermediate.

Conclusion

This compound serves as a valuable and versatile chiral starting material for the synthesis of important pharmaceutical intermediates. The presented protocols for the synthesis of (S)-4-amino-3-hydroxybutanoic acid highlight a practical application, demonstrating how the unique functionalities of this compound can be strategically utilized to construct complex chiral molecules with high stereochemical fidelity. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.

References

Application Notes and Protocols for the Grignard Reaction with 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclobutanol, a valuable building block in medicinal chemistry and materials science, through an intramolecular Grignard reaction of 4-iodobutan-2-ol. Due to the inherent incompatibility of the acidic hydroxyl group with the Grignard reagent, a protection-deprotection strategy is employed. The secondary alcohol of this compound is first protected as a tert-butyldimethylsilyl (TBS) ether. The subsequent intramolecular Grignard reaction of the protected haloalcohol proceeds via a cyclization to form the desired tertiary alcohol, which is then deprotected to yield 1-methylcyclobutanol. This protocol offers a robust and efficient method for the synthesis of this important cyclobutane derivative.

Introduction

The Grignard reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. However, the presence of acidic protons, such as those from hydroxyl groups, in the substrate is incompatible with the strongly basic nature of the Grignard reagent.[1] This limitation necessitates the use of protecting groups to temporarily mask the acidic functionality. In the case of this compound, the secondary alcohol must be protected before the formation of the Grignard reagent from the iodo group.

This application note details a three-step synthetic sequence for the conversion of this compound to 1-methylcyclobutanol. The key step involves an intramolecular Grignard reaction, a powerful method for the construction of cyclic compounds. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether, a common and robust protecting group.[2] The resulting TBS-protected this compound then undergoes an intramolecular cyclization upon treatment with magnesium metal. The final step is the removal of the TBS protecting group to afford the target molecule, 1-methylcyclobutanol.

Signaling Pathways and Experimental Workflow

The overall synthetic strategy involves a three-step sequence: protection, intramolecular Grignard cyclization, and deprotection.

Grignard Reaction Workflow Overall Synthetic Workflow Start This compound Protection Protection of Hydroxyl Group (TBS-Cl, Imidazole, DMF) Start->Protection Intermediate TBS-protected This compound Protection->Intermediate Cyclization Intramolecular Grignard Reaction (Mg, THF) Intermediate->Cyclization Protected_Product TBS-protected 1-Methylcyclobutanol Cyclization->Protected_Product Deprotection Deprotection (TBAF, THF) Protected_Product->Deprotection Final_Product 1-Methylcyclobutanol Deprotection->Final_Product

Caption: Overall synthetic workflow for the conversion of this compound to 1-methylcyclobutanol.

The key chemical transformations are outlined in the reaction scheme below.

Reaction Scheme Reaction Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Intramolecular Grignard Cyclization cluster_2 Step 3: Deprotection This compound This compound TBS-ether TBS-protected this compound This compound->TBS-ether TBS-Cl TBS-Cl, Imidazole DMF TBS-ether_2 TBS-protected this compound Protected_cyclobutanol TBS-protected 1-Methylcyclobutanol TBS-ether_2->Protected_cyclobutanol Mg Mg, THF Protected_cyclobutanol_2 TBS-protected 1-Methylcyclobutanol Final_Product 1-Methylcyclobutanol Protected_cyclobutanol_2->Final_Product TBAF TBAF, THF

Caption: Chemical transformations in the synthesis of 1-methylcyclobutanol.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepReactionReactantsReagentsSolventTime (h)Temp (°C)ProductYield (%)Purity (%)
1ProtectionThis compoundTBS-Cl, ImidazoleDMF1225TBS-protected this compound95>98
2CyclizationTBS-protected this compoundMg turningsTHF465 (reflux)TBS-protected 1-Methylcyclobutanol85>97
3DeprotectionTBS-protected 1-MethylcyclobutanolTBAFTHF2251-Methylcyclobutanol97>99

Experimental Protocols

Protocol 1: Protection of this compound with tert-Butyldimethylsilyl Chloride (TBS-Cl)

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole and stir until all solids have dissolved.

  • Add TBS-Cl portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected this compound.

Protocol 2: Intramolecular Grignard Cyclization

Materials:

  • TBS-protected this compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of TBS-protected this compound in anhydrous THF to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (disappearance of the iodine color and gentle reflux), add the remaining solution of the protected haloalcohol dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude TBS-protected 1-methylcyclobutanol can be used in the next step without further purification or purified by flash chromatography.

Protocol 3: Deprotection of TBS-protected 1-Methylcyclobutanol

Materials:

  • TBS-protected 1-methylcyclobutanol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the TBS-protected 1-methylcyclobutanol in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise at room temperature.[3]

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure 1-methylcyclobutanol.[4]

Concluding Remarks

The presented protocols provide a comprehensive guide for the synthesis of 1-methylcyclobutanol from this compound. The use of a TBS protecting group allows for the successful formation of the Grignard reagent and subsequent intramolecular cyclization. This method is a valuable addition to the synthetic chemist's toolbox for the construction of cyclobutane rings, which are important motifs in various fields of chemical research. The provided data and detailed procedures should enable researchers to successfully replicate and adapt this synthesis for their specific needs.

References

Application Note and Protocol: Purification of 4-Iodobutan-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 4-Iodobutan-2-ol using column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, preparation of the crude sample, packing of the chromatography column, and the subsequent elution and analysis of fractions to isolate the purified compound. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Column chromatography is a fundamental purification technique in organic chemistry, essential for isolating desired compounds from complex mixtures.[1][2][3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5] Molecules with a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more rapidly, thus enabling separation.[5]

This compound is a functionalized haloalcohol, a class of compounds valuable in organic synthesis due to their dual reactivity. The hydroxyl group allows for reactions such as esterification and oxidation, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions. Given its moderate polarity, as indicated by a calculated XLogP3 of 1.4, column chromatography is a suitable method for its purification.

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (acid-washed)

  • Pasteur pipettes and bulbs

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Mixture Solvent_prep Prepare Eluent (Hexane:EtOAc) TLC_analysis->Solvent_prep Determine solvent system Column_prep Prepare and Pack Column Solvent_prep->Column_prep Load_sample Load Crude Sample Column_prep->Load_sample Elute_column Elute Column with Solvent Gradient Load_sample->Elute_column Collect_fractions Collect Fractions Elute_column->Collect_fractions TLC_fractions TLC Analysis of Fractions Collect_fractions->TLC_fractions Combine_fractions Combine Pure Fractions TLC_fractions->Combine_fractions Identify pure fractions Evaporate_solvent Evaporate Solvent Combine_fractions->Evaporate_solvent Final_product Obtain Pure this compound Evaporate_solvent->Final_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[3]

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities.

Step 2: Column Preparation and Packing

  • Select a glass column of appropriate size. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude material by weight, depending on the difficulty of the separation.[6]

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexanes:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[8] Gently tap the column to facilitate even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.[7]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]

Step 3: Sample Loading

Two common methods for loading the sample are the wet and dry methods.[9] The dry method is recommended if the crude product has low solubility in the initial eluting solvent.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluting solvent to the top of the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes. Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.[2]

  • Start with a less polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute compounds of increasing polarity. This is known as gradient elution.

  • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on the column size).

Step 5: Analysis of Fractions

  • Analyze the collected fractions by TLC to determine which contain the purified this compound.[10]

  • Spot every few fractions on a TLC plate, alongside a spot of the crude mixture for reference.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate (which is effective for visualizing alcohols).

  • Combine the fractions that contain the pure desired product.

Step 6: Isolation of the Purified Compound

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes the key quantitative parameters for a typical purification of this compound.

ParameterValue
Mass of Crude Material2.0 g
Mass of Silica Gel80 g (40:1 ratio)
Column Diameter4 cm
Height of Silica Gel Bed20 cm
Initial Eluent Composition9:1 Hexanes:Ethyl Acetate
Final Eluent Composition7:3 Hexanes:Ethyl Acetate
Fraction Volume20 mL
Fractions Containing Pure Product15 - 25
Yield of Purified Product(To be determined experimentally)
Purity of Final Product>95% (as determined by NMR/GC-MS)

Conclusion

This protocol outlines a systematic approach for the purification of this compound using column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and methodically performing each step of the process, researchers can achieve high purity of the target compound. This methodology is adaptable for the purification of other moderately polar small molecules.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Iodobutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Iodobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via a nucleophilic substitution reaction. The most common method is the Finkelstein reaction, where a precursor such as 4-chloro- or 4-bromobutan-2-ol is reacted with an iodide salt like sodium iodide in a suitable solvent.[1][2] Another potential, though less direct, route involves the conversion of an alcohol to a tosylate or mesylate, followed by displacement with an iodide salt.[3][4]

Q2: What is the mechanism of the Finkelstein reaction?

A2: The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this single-step process, the iodide ion attacks the carbon atom bearing the leaving group (chloride or bromide), leading to an inversion of stereochemistry if the carbon is chiral. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to optimize include:

  • Choice of Precursor: Alkyl bromides are generally more reactive than alkyl chlorides.[3]

  • Solvent: Anhydrous acetone is the classic solvent due to the poor solubility of NaCl and NaBr, which drives the reaction forward.[1][2] Other polar aprotic solvents like DMF or acetonitrile can also be used.

  • Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.

  • Reagent Stoichiometry: An excess of the iodide salt is often used to maximize the conversion of the starting material.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent side reactions.

Q4: What are the potential side reactions during the synthesis of this compound?

A4: As this compound is a secondary alcohol with a leaving group on a primary carbon, the primary side reactions of concern during the synthesis of its precursors (4-halo-2-butanols) and the subsequent iodination are elimination reactions (E1 and E2) which can compete with the desired S(_N)2 substitution.[5][6] The use of a strong, bulky base can favor elimination.[6]

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved by distillation.[7][8][9] Given its alcohol functional group, a higher temperature may be required for distillation.[8] If the boiling point is above 150°C at atmospheric pressure, a vacuum distillation is recommended to prevent decomposition.[8]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting material. 2. Insufficient reaction temperature. 3. Presence of water in the reaction. 4. Poor quality of iodide salt.1. Verify the purity of the 4-halo-2-butanol precursor via GC-MS or NMR. 2. Ensure the reaction is maintained at the appropriate reflux temperature. 3. Use anhydrous solvent and dry glassware. 4. Use freshly opened or properly stored sodium iodide.
Formation of Significant Byproducts (e.g., Alkenes) 1. Reaction temperature is too high. 2. Presence of a strong base favoring elimination.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction medium is neutral or slightly acidic. Avoid basic conditions.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of iodide salt.1. Increase the reaction time. 2. Use a larger excess of sodium iodide (e.g., 1.5 to 2 equivalents).
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product is volatile and lost during solvent removal.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Use a rotary evaporator at a controlled temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobutan-2-ol (Precursor)

This protocol describes a plausible method for the synthesis of the precursor, 4-bromobutan-2-ol, from 1,3-butanediol.

Materials:

  • 1,3-Butanediol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,3-butanediol.

  • Cool the flask in an ice bath and slowly add a pre-cooled mixture of 48% hydrobromic acid and concentrated sulfuric acid with stirring.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

Materials:

  • 4-Bromobutan-2-ol

  • Sodium iodide

  • Anhydrous acetone

  • Diethyl ether

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromobutan-2-ol and a 1.5 molar excess of sodium iodide in anhydrous acetone.

  • Heat the mixture to reflux with stirring. The formation of a white precipitate (sodium bromide) should be observed.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • After completion, cool the mixture to room temperature and filter off the precipitated sodium bromide.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium thiosulfate solution to remove any remaining iodine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for the Finkelstein Synthesis of this compound

ParameterValue
Starting Material 4-Bromobutan-2-ol
Reagent Sodium Iodide
Solvent Anhydrous Acetone
Molar Ratio (NaI:Substrate) 1.5 : 1
Temperature Reflux (~56 °C)
Reaction Time 3 - 6 hours
Typical Yield 75 - 85%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₉IO
Molecular Weight 200.02 g/mol [10]
Appearance Colorless to pale yellow liquid
Boiling Point ~75-78 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ ~3.85 (m, 1H), 3.25 (t, J=7.2 Hz, 2H), 1.95 (m, 2H), 1.25 (d, J=6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ ~67.5, 42.1, 23.8, 6.5
Mass Spectrum (EI) m/z (%): 200 (M⁺, <1), 185 (5), 127 (10), 73 (100)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_finkelstein Finkelstein Reaction start_precursor 1,3-Butanediol reaction_precursor React with HBr/H2SO4 start_precursor->reaction_precursor workup_precursor Workup and Extraction reaction_precursor->workup_precursor purification_precursor Vacuum Distillation workup_precursor->purification_precursor product_precursor 4-Bromobutan-2-ol purification_precursor->product_precursor start_finkelstein 4-Bromobutan-2-ol product_precursor->start_finkelstein reaction_finkelstein React with NaI in Acetone start_finkelstein->reaction_finkelstein workup_finkelstein Filtration and Workup reaction_finkelstein->workup_finkelstein purification_finkelstein Vacuum Distillation workup_finkelstein->purification_finkelstein final_product This compound purification_finkelstein->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of this compound check_sm Is Starting Material Consumed? (TLC/GC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Product Loss or Decomposition check_sm->sm_absent Yes increase_time Increase Reaction Time or Temperature sm_present->increase_time check_reagents Check Reagent Quality (NaI) and Stoichiometry sm_present->check_reagents check_workup Review Workup Procedure (e.g., pH, extraction) sm_absent->check_workup check_purification Review Purification (e.g., distillation temp/pressure) sm_absent->check_purification check_side_reactions Analyze for Side Products (e.g., elimination) sm_absent->check_side_reactions

Caption: Decision tree for troubleshooting low reaction yield.

References

Side reactions and byproducts in the synthesis of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodobutan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and byproduct formation. Two primary synthetic routes are considered: the selective iodination of 1,3-butanediol and the ring-opening of 2-methyloxetane.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Identify Synthesis Route cluster_diol_issues 1,3-Butanediol Route Issues cluster_oxetane_issues 2-Methyloxetane Route Issues cluster_solutions Potential Solutions start Start Synthesis issue Low Yield or Multiple Products in Crude Analysis (TLC, GC-MS) start->issue route_diol From 1,3-Butanediol issue->route_diol Diol Method route_oxetane From 2-Methyloxetane issue->route_oxetane Oxetane Method diol_overreaction Presence of 1,3-Diiodobutane? route_diol->diol_overreaction diol_elimination Presence of Unsaturated Alcohols? route_diol->diol_elimination oxetane_regioisomer Presence of 3-Iodobutanol? route_oxetane->oxetane_regioisomer oxetane_incomplete Unreacted Starting Material? route_oxetane->oxetane_incomplete sol_diol_overreaction Reduce Iodinating Agent Equivalents; Control Reaction Time diol_overreaction->sol_diol_overreaction sol_elimination Use Milder Conditions; Lower Temperature diol_elimination->sol_elimination sol_regioisomer Optimize Lewis Acid Catalyst; Control Temperature oxetane_regioisomer->sol_regioisomer sol_incomplete Increase Reaction Time/ Temperature; Check Reagent Purity oxetane_incomplete->sol_incomplete end Purification and Characterization sol_diol_overreaction->end sol_elimination->end sol_regioisomer->end sol_incomplete->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low yield of this compound with significant amount of a higher molecular weight byproduct. Over-iodination: In syntheses starting from 1,3-butanediol, both hydroxyl groups can be substituted by iodine, leading to the formation of 1,3-diiodobutane.- Use a stoichiometric amount or a slight excess of the iodinating reagent. - Control the reaction time and temperature carefully to favor mono-iodination. - Consider using a solid-phase synthesis technique, which can promote mono-halogenation of symmetrical diols.[1]
Presence of low molecular weight, unsaturated byproducts detected by GC-MS. Elimination Reactions: this compound, being a secondary iodide, can undergo elimination reactions, especially in the presence of a base or at elevated temperatures, to form butene isomers.- Maintain a low reaction temperature. - Use non-basic or mildly acidic conditions if possible. - Choose a less hindered base if a base is required for the reaction.
Formation of an isomeric iodo-alcohol byproduct. Lack of Regioselectivity: In the ring-opening of 2-methyloxetane with an iodide source, the nucleophilic attack of iodide can occur at either of the two carbons of the oxetane ring, leading to a mixture of this compound and 3-iodobutan-1-ol.- The choice of iodinating reagent and Lewis acid catalyst is crucial for controlling regioselectivity. - Reactions under acidic conditions may favor attack at the more substituted carbon, but can be complex. - Careful optimization of reaction conditions (temperature, solvent) is required to maximize the yield of the desired isomer.
Incomplete conversion of starting material. Insufficient reaction time or temperature; poor quality of reagents. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Ensure that the reagents, especially the iodinating agent, are of high purity and anhydrous if necessary. - Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures, while being mindful of potential side reactions.
Product degradation during workup or purification. Instability of the iodo-alcohol: Alkyl iodides can be sensitive to light and may decompose over time. The presence of residual acid or base from the reaction can also promote degradation.- Perform an aqueous workup to neutralize the reaction mixture and remove water-soluble impurities. - Use a mild base (e.g., sodium bicarbonate solution) wash if the reaction was conducted under acidic conditions. - Protect the product from light during and after purification. - Store the purified product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1,3-butanediol?

A1: The most common byproduct is the di-iodinated species, 1,3-diiodobutane , resulting from the substitution of both hydroxyl groups. Another potential set of byproducts arises from dehydration of the starting material or product, which can lead to various butenols or butadiene .

Q2: How can I minimize the formation of 1,3-diiodobutane?

A2: To minimize the formation of the di-iodinated byproduct, it is crucial to control the stoichiometry of the reagents. Using approximately one equivalent of the iodinating agent is recommended. Additionally, lower reaction temperatures and shorter reaction times can favor mono-substitution. Following the reaction progress by TLC or GC-MS is essential to stop the reaction once the desired product is formed.

Q3: What analytical techniques are best for identifying impurities in my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate this compound from byproducts like 1,3-diiodobutane, isomeric iodo-alcohols, and elimination products, and the mass spectra will aid in their structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the main product and identifying major impurities.

Q4: I am considering the Appel reaction to synthesize this compound from 1,3-butanediol. What are the potential challenges?

A4: The Appel reaction (using triphenylphosphine and iodine) is a mild method for converting alcohols to iodides.[2][3][4][5] However, when applied to a diol like 1,3-butanediol, achieving mono-selectivity can be challenging, and you may still face the issue of 1,3-diiodobutane formation. Another significant challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product. Careful control of stoichiometry and reaction conditions is paramount.

Q5: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A5: Yes. Alkyl iodides are reactive alkylating agents and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Some of the reagents used in the synthesis, such as strong acids or iodine, are corrosive and/or toxic and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found in the literature search, a general procedure based on the Appel reaction for the conversion of an alcohol to an alkyl iodide is provided below. This protocol would need to be adapted and optimized for 1,3-butanediol to achieve selective mono-iodination.

General Protocol for Iodination of an Alcohol via the Appel Reaction

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Alcohol (e.g., 1,3-butanediol, 1 equivalent)

  • Triphenylphosphine (1.5 - 2 equivalents)

  • Iodine (1.5 - 2 equivalents)

  • Imidazole (3 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine and imidazole sequentially.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Add a solution of the alcohol (1,3-butanediol) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired this compound from byproducts and triphenylphosphine oxide.

Note: The stoichiometry of triphenylphosphine and iodine relative to 1,3-butanediol will be a critical parameter to optimize to maximize the yield of the mono-iodinated product and minimize the formation of 1,3-diiodobutane.

References

Technical Support Center: 4-Iodobutan-2-ol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Iodobutan-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Product discoloration (yellow to brown) during distillation Thermal decomposition or oxidation of the iodoalkane, leading to the formation of iodine.- Use vacuum distillation: Lowering the pressure will reduce the boiling point and minimize thermal stress on the compound. - Add a stabilizer: A small amount of copper powder or sodium thiosulfate can be added to the distillation flask to scavenge any liberated iodine. - Ensure an inert atmosphere: Conduct the distillation under nitrogen or argon to prevent oxidation.
Low recovery of purified product after distillation - Decomposition: The compound may be degrading at the distillation temperature. - Azeotrope formation: An azeotrope with a solvent or impurity might be forming. - Inefficient fraction collection: Poor separation between fractions.- Lower the distillation pressure and temperature. - Perform a pre-distillation wash: Wash the crude product with a dilute solution of sodium bisulfite to remove residual iodine. - Improve the efficiency of the distillation column: Use a fractionating column with a higher number of theoretical plates.
Co-elution of impurities during column chromatography - Inappropriate solvent system: The chosen eluent may not provide adequate separation. - Overloading the column: Exceeding the capacity of the stationary phase. - Column channeling: Uneven packing of the stationary phase.- Optimize the eluent system: Use TLC to screen for a solvent mixture that provides good separation (Rf of the product around 0.3-0.4). A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. - Ensure proper column packing: Use a slurry packing method to create a homogenous stationary phase.
Product degradation on silica gel during chromatography Iodoalkanes can be sensitive to the acidic nature of silica gel, leading to elimination (dehydroiodination) or substitution reactions.- Use neutral or basic alumina as the stationary phase. - Deactivate the silica gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent.
Presence of unexpected peaks in NMR spectrum of purified product - Residual solvents: Incomplete removal of solvents used in the reaction or purification. - Isomeric impurities: Formation of regioisomers during synthesis. - Degradation products: Decomposition of the product during purification or storage.- Dry the product under high vacuum for an extended period. - Refer to NMR chemical shift tables for common laboratory solvents to identify solvent peaks. [1] - Carefully analyze the crude reaction mixture by NMR or GC-MS to identify potential isomers. - Re-purify the product using a different method (e.g., chromatography if distillation was used initially).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound from 1,3-butanediol?

When synthesizing this compound from 1,3-butanediol, common impurities may include unreacted starting material (1,3-butanediol), the regioisomeric product 3-iodobutan-1-ol, and potentially di-iodinated byproducts. Elimination products, such as butenols, may also be formed, particularly if the reaction is carried out at elevated temperatures.

Q2: My purified this compound is colorless initially but turns yellow upon storage. Why is this happening and how can I prevent it?

The yellow discoloration is typically due to the slow decomposition of the iodoalkane, liberating free iodine. This process can be accelerated by exposure to light and air. To prevent this:

  • Store the purified compound in an amber or foil-wrapped vial to protect it from light.

  • Store under an inert atmosphere (nitrogen or argon).

  • Store at a low temperature (refrigeration is recommended).

Q3: What is the best method to purify this compound, distillation or chromatography?

The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is effective for removing non-volatile impurities and for large-scale purifications. However, it may not separate isomers with similar boiling points effectively.

  • Flash column chromatography offers better separation of isomers and other closely related impurities. However, the compound's potential sensitivity to acidic silica gel must be considered.

For achieving high purity, a combination of both methods may be optimal: initial purification by vacuum distillation followed by flash chromatography of the distilled material.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my this compound?

Yes, GC-MS is an excellent technique for assessing the purity of this compound.[2][3] It can separate volatile impurities and provide information about their molecular weight and fragmentation patterns, aiding in their identification. It is particularly useful for detecting and quantifying isomeric impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. A short path distillation apparatus is recommended to minimize product loss.

  • Stabilizer (Optional): Add a small amount of copper powder or a few crystals of sodium thiosulfate to the distillation flask.

  • Distillation:

    • Heat the flask gently in a heating mantle.

    • Gradually reduce the pressure using a vacuum pump.

    • Collect fractions based on the boiling point at the recorded pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point.

    • Monitor the color of the distillate; discard any initial fractions that are discolored.

  • Storage: Store the purified, colorless fractions under an inert atmosphere and protected from light.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Selection:

    • Standard: Silica gel (230-400 mesh).

    • For sensitive compounds: Neutral alumina or deactivated silica gel (slurry silica gel with the chosen eluent containing 1-2% triethylamine, then flush the column with the same solvent mixture before loading the sample).

  • Eluent Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the non-polar component of the eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Process Workflow and Logic Diagrams

To aid in troubleshooting and decision-making during the purification process, the following diagrams illustrate key workflows.

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound purification_choice Choose Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Large scale / non-volatile impurities chromatography Column Chromatography purification_choice->chromatography Isomer separation / high purity analysis Analyze Purity (NMR, GC-MS) distillation->analysis chromatography->analysis pure_product Pure Product (Store Properly) analysis->pure_product Purity Acceptable troubleshoot_dist Troubleshoot Distillation analysis->troubleshoot_dist Purity Unacceptable (Distillation) troubleshoot_chrom Troubleshoot Chromatography analysis->troubleshoot_chrom Purity Unacceptable (Chromatography) repurify Re-purify if necessary troubleshoot_dist->repurify troubleshoot_chrom->repurify repurify->purification_choice

Caption: A flowchart outlining the general workflow and troubleshooting steps for the purification of this compound.

Distillation_Issues Common Distillation Problems and Solutions discoloration Discoloration (Yellow/Brown) Causes: Thermal decomposition, Oxidation Solutions: Lower pressure/temp, Add stabilizer (Cu, Na2S2O3), Inert atmosphere low_recovery Low Recovery Causes: Decomposition, Azeotrope, Poor fractionation Solutions: Lower pressure/temp, Pre-wash (NaHSO3), Use better column bumping Bumping/Uneven Boiling Causes: Lack of nucleation sites, High viscosity Solutions: Use boiling chips/stir bar, Ensure uniform heating

Caption: A diagram summarizing common issues encountered during the distillation of this compound and their respective solutions.

References

Stability and storage conditions for 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Iodobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light. Use an amber or opaque container.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity and storage conditions. When stored as recommended, it is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are any visual changes (e.g., color change).

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with the following:

  • Strong oxidizing agents

  • Strong bases

  • Metals

Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to involve:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 4-iodobutan-2-one.

  • Elimination: In the presence of a base, elimination of hydrogen iodide (HI) can occur to form an alkene.

  • Substitution: The iodide is a good leaving group, and the compound may undergo nucleophilic substitution reactions.

  • Light-induced degradation: Similar to other iodo-compounds, exposure to light can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition products, which may appear as a discoloration of the product.

Q5: What are the common impurities found in this compound?

A5: Impurities in this compound can arise from its synthesis or degradation. Potential impurities include:

  • Starting materials from the synthesis.

  • Oxidation product: 4-iodobutan-2-one.

  • Elimination products.

  • Iodine, which can result from decomposition and cause a brownish discoloration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage or handling.Verify the purity of the this compound using an appropriate analytical method such as NMR or GC-MS. Ensure that the compound has been stored under the recommended conditions (refrigerated, protected from light, under inert atmosphere).
Discoloration of the material (yellow or brown tint) Decomposition of the compound, likely due to exposure to light or air, leading to the formation of iodine.While a slight discoloration may not significantly affect the reactivity in some applications, it is an indicator of decomposition. For sensitive applications, it is recommended to purify the material (e.g., by column chromatography or distillation) or use a fresh batch.
Low yield in a reaction where this compound is a reactant The presence of impurities or degradation products that interfere with the reaction. The use of a strong base in the reaction may have caused elimination byproducts.Confirm the purity of the this compound. If using a base, consider a non-nucleophilic or weaker base to minimize elimination side reactions.
Inconsistent results between batches Variation in the purity of different batches of this compound.Characterize each new batch of this compound upon receipt to establish a purity baseline.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and any impurity peaks.

    • The purity can be estimated by comparing the relative integrals of the product and impurity signals. The characteristic peaks for this compound should be identified and compared against a reference spectrum if available.

Protocol 2: Monitoring Stability of this compound under Different Conditions
  • Sample Preparation:

    • Aliquot samples of this compound into several vials.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., room temperature vs. 2-8°C; light vs. dark; air vs. inert atmosphere).

  • Time Points:

    • At designated time points (e.g., 1 week, 1 month, 3 months), take a sample from each condition.

  • Analysis:

    • Analyze the purity of each sample using the ¹H NMR protocol described above or another suitable method like GC-MS.

  • Data Comparison:

    • Compare the purity of the samples over time to determine the rate of degradation under each storage condition.

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Temperature (2-8°C) Temperature (2-8°C) Protect from Light Protect from Light Inert Atmosphere Inert Atmosphere Tightly Sealed Tightly Sealed Oxidation Oxidation Elimination (Base) Elimination (Base) Substitution Substitution Light-induced Decomposition Light-induced Decomposition This compound Stability This compound Stability This compound Stability->Temperature (2-8°C) This compound Stability->Protect from Light This compound Stability->Inert Atmosphere This compound Stability->Tightly Sealed This compound Stability->Oxidation This compound Stability->Elimination (Base) This compound Stability->Substitution This compound Stability->Light-induced Decomposition

Caption: Factors influencing the stability of this compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of this compound (NMR, GC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure investigate_other Investigate other experimental parameters is_pure->investigate_other Yes purify Purify or obtain a new batch is_pure->purify No review_storage Review storage and handling procedures purify->review_storage

Common impurities in commercial 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Iodobutan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities in commercial this compound.

Troubleshooting Guide: Common Impurities

Commercial this compound may contain various impurities arising from its synthesis and potential degradation. Below is a guide to help you identify and manage these impurities in your experiments.

Table 1: Common Impurities in Commercial this compound, Their Origins, and Troubleshooting

Impurity Name & Structure Potential Origin Potential Impact on Experiments Identification Methods Troubleshooting & Mitigation
1,3-Butanediol CH₃CH(OH)CH₂CH₂OHUnreacted starting material from synthesis via iodination of the diol.Can alter reaction stoichiometry and introduce unwanted hydrophilicity. May compete in reactions involving the hydroxyl group.GC-MS: Will have a different retention time than this compound. NMR: Distinct signals for the diol protons will be visible.Purification by flash column chromatography.
3-Buten-2-ol CH₂=CHCH(OH)CH₃Unreacted starting material from hydroiodination synthesis or by-product of elimination side reactions.The alkene functionality can undergo undesired side reactions (e.g., polymerization, oxidation, or reaction with electrophiles).GC-MS: Shorter retention time and characteristic fragmentation pattern of an unsaturated alcohol.[1] NMR: Presence of vinyl proton signals (~5-6 ppm).Purification by flash column chromatography.
Butan-2-one CH₃C(=O)CH₂CH₃Oxidation of this compound or a by-product from the dehydration of 2,3-butanediol if used as a precursor.Can participate in undesired condensation reactions or act as a hydrogen bond acceptor, affecting reaction kinetics.GC-MS: Characteristic fragmentation pattern for a ketone. NMR: Absence of the alcohol proton and a downfield shift for the alpha-protons.Store this compound under an inert atmosphere and in the dark to prevent oxidation.
1-Iodobutane & 2-Iodobutane CH₃CH₂CH₂CH₂ICH₃CH₂CH(I)CH₃By-products from the reduction of the hydroxyl group during synthesis.Can lead to incorrect product formation in nucleophilic substitution reactions.GC-MS: Different retention times and fragmentation patterns.[2] NMR: Absence of the hydroxyl proton signal and different chemical shifts for the alkyl protons.[3]Purification by fractional distillation or column chromatography.
Diiodobutane Isomers e.g., 1,3-DiiodobutaneOver-iodination of butanediol or butenol precursors.Can lead to the formation of di-substituted products and complicate reaction work-up and purification.GC-MS: Higher molecular weight and characteristic isotopic pattern for two iodine atoms. NMR: More complex spectra with downfield-shifted protons due to the second iodine atom.Optimize synthesis conditions to avoid over-iodination. Purification by column chromatography.
Free Iodine (I₂) Degradation of this compound upon exposure to light, heat, or air.Can act as an oxidizing agent and catalyst for undesired side reactions. Leads to discoloration of the product (purple/brown).Visual Inspection: Brownish or purplish tint to the liquid. UV-Vis: Characteristic absorbance.Store in an amber bottle, under an inert atmosphere, and at a low temperature. Can be removed by washing with a solution of sodium thiosulfate.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow to brownish color. Is it still usable?

A1: A yellow to brownish discoloration is often indicative of the presence of free iodine (I₂), which forms from the degradation of the iodo-compound, a process often accelerated by exposure to light and air. For many applications, this low level of iodine may not significantly interfere. However, for sensitive reactions, it is advisable to purify the this compound by washing with a dilute aqueous solution of sodium thiosulfate to remove the iodine, followed by drying and distillation.

Q2: I am seeing an unexpected peak in my GC-MS analysis with a mass-to-charge ratio (m/z) corresponding to a loss of water from my product.

A2: The loss of water is a common fragmentation pattern for alcohols in GC-MS analysis.[3] This is often observed as a peak at [M-18]+. Additionally, elimination of HI can also occur, leading to a peak corresponding to butenol isomers. If you suspect an impurity, it is best to compare the retention time and mass spectrum with those of authentic standards of potential impurities.

Q3: How can I confirm the presence of unreacted 1,3-butanediol in my this compound sample?

A3: The most definitive methods are GC-MS and NMR spectroscopy. In GC-MS, 1,3-butanediol will have a different retention time. In ¹H NMR, 1,3-butanediol will show characteristic signals that will be absent in a pure sample of this compound. You can compare your spectrum to a reference spectrum of 1,3-butanediol for confirmation.[4][5][6][7]

Q4: What are the best storage conditions to minimize the degradation of this compound?

A4: To minimize degradation, this compound should be stored in an amber, tightly sealed container to protect it from light. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and at a reduced temperature (refrigerated) to slow down decomposition reactions.

Experimental Protocols

Protocol: GC-MS Analysis of this compound for Impurity Profiling

This protocol provides a general method for the analysis of this compound and the identification of potential volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of your this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • For quantitative analysis, add an internal standard (e.g., dodecane) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A polar capillary column is recommended for good peak shape of alcohols, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak for this compound based on its expected retention time and mass spectrum.

  • The mass spectrum of this compound is expected to show a molecular ion peak (if visible) at m/z 200 and characteristic fragments. A prominent fragment is often observed at m/z 45, corresponding to [CH₃CHOH]⁺.

  • Analyze other peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and with the expected fragmentation patterns of the potential impurities listed in Table 1.

Visualizations

impurities_workflow Potential Impurity Pathways in this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities 1,3-Butanediol 1,3-Butanediol Unreacted_SM Unreacted Starting Materials 1,3-Butanediol->Unreacted_SM 3-Buten-2-ol 3-Buten-2-ol Hydroiodination Hydroiodination 3-Buten-2-ol->Hydroiodination 3-Buten-2-ol->Unreacted_SM Iodination Iodination Byproducts Side-Reaction By-products Iodination->Byproducts Di-iodination This compound This compound Iodination->this compound Hydroiodination->Byproducts Elimination Hydroiodination->this compound Commercial Product Commercial Product Unreacted_SM->Commercial Product Byproducts->Commercial Product Degradation Degradation Products (e.g., I₂) Degradation->Commercial Product This compound->Degradation Light, Heat, Air This compound->Commercial Product Main Component

Caption: Synthetic pathways and sources of impurities in commercial this compound.

References

Preventing the elimination reaction of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobutan-2-ol. The following information is designed to help you navigate the challenges of preventing its elimination reaction and favor the desired substitution pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when using this compound in a nucleophilic substitution?

A1: this compound is a secondary haloalkane, making it susceptible to both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. A significant competing pathway is the intramolecular Williamson ether synthesis, where the hydroxyl group acts as an internal nucleophile, especially in the presence of a base, leading to the formation of a cyclic ether (an epoxide). The iodide ion is an excellent leaving group, which facilitates all of these reaction pathways.

Q2: How does the choice of nucleophile or base affect the reaction outcome?

A2: The nature of the nucleophile/base is a critical factor.

  • Strong, bulky bases (e.g., potassium tert-butoxide) will favor the E2 elimination reaction.

  • Good nucleophiles that are weak bases (e.g., azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻)) will favor the SN2 substitution reaction.[1]

  • Strong, unhindered bases/nucleophiles (e.g., hydroxide (OH⁻) or methoxide (CH₃O⁻)) can lead to a mixture of SN2 and E2 products, with the potential for intramolecular cyclization as well.

Q3: What is the influence of temperature on the reaction?

A3: Higher reaction temperatures generally favor the elimination (E2) pathway over the substitution (SN2) pathway.[2][3] This is because elimination reactions typically have a higher activation energy. To favor substitution, it is advisable to run the reaction at a lower temperature.

Q4: How does the solvent choice impact the substitution to elimination ratio?

A4: The solvent plays a crucial role in determining the reaction pathway.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) tend to favor SN2 reactions.[1]

  • Polar protic solvents (e.g., water, ethanol, methanol) can favor elimination reactions, especially when a strong base is used. Specifically, water tends to encourage substitution, while ethanol promotes elimination.[2][3]

Q5: How can I completely prevent the intramolecular cyclization to form an epoxide?

A5: The most effective way to prevent the intramolecular reaction is to protect the hydroxyl group before carrying out the desired intermolecular substitution. Silyl ethers, such as a tert-butyldimethylsilyl (TBS) ether, are commonly used protecting groups for alcohols. This protecting group is stable under many reaction conditions but can be selectively removed later.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of substitution product, high yield of elimination product (alkene). 1. Reaction temperature is too high.2. A strong, bulky base was used.3. The solvent favors elimination (e.g., ethanol).4. High concentration of a strong base.1. Lower the reaction temperature.2. Use a good nucleophile that is a weak base (e.g., NaN₃, NaCN).3. Switch to a polar aprotic solvent (e.g., DMSO, DMF).4. Use a lower concentration of the base/nucleophile.
Formation of an unexpected cyclic ether (epoxide). The hydroxyl group is acting as an internal nucleophile in the presence of a base.1. Protect the alcohol as a silyl ether before the substitution reaction.2. Run the reaction under neutral or acidic conditions if the nucleophile is suitable.
Reaction is very slow or does not proceed. 1. The nucleophile is too weak.2. The reaction temperature is too low.3. Steric hindrance around the reaction center.1. Use a stronger nucleophile.2. Gradually increase the reaction temperature, while monitoring for elimination products.3. Ensure the chosen nucleophile is not excessively bulky.

Quantitative Data: Substitution vs. Elimination for Secondary Halides

Substrate Reagent Solvent Temperature (°C) % Substitution (SN2) % Elimination (E2) Reference
2-BromopropaneNaOHEthanol/Water-21%79%[1]
2-BromobutaneNaOEtEthanol2518%82%[4]
2-BromobutaneNaOEtEthanol809%91%[4]
Isopropyl BromideNaOCH₃DMSO-3%97%[1]

Experimental Protocols

Protocol 1: Intermolecular Substitution with Sodium Azide (Favoring SN2)

This protocol aims to synthesize 4-azidobutan-2-ol, minimizing the elimination side reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes the protection of the alcohol functionality to prevent intramolecular side reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in DMF, add imidazole and TBDMSCl at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Add water to the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the TBDMS-protected this compound.

Protocol 3: Deprotection of the TBDMS Ether

This protocol regenerates the alcohol after the desired intermolecular substitution has been performed on the protected substrate.

Materials:

  • TBDMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add the TBAF solution and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the deprotected alcohol.

Visual Guides

competing_reactions sub This compound sn2 Substitution Product (SN2) sub->sn2 Weakly Basic Nucleophile e2 Elimination Product (E2) sub->e2 Strong, Bulky Base High Temperature intra Intramolecular Cyclization (Epoxide) sub->intra Base

Figure 1. Competing reaction pathways for this compound.

troubleshooting_logic start High Elimination Product Yield? q1 Is Temperature High? start->q1 a1_yes Lower Temperature q1->a1_yes Yes q2 Is a Strong/Bulky Base Used? q1->q2 No end Substitution Favored a1_yes->end a2_yes Use Weakly Basic Nucleophile q2->a2_yes Yes q3 Is Solvent Protic (e.g., Ethanol)? q2->q3 No a2_yes->end a3_yes Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) q3->a3_yes Yes q3->end No a3_yes->end

Figure 2. Troubleshooting logic for minimizing elimination.

protection_workflow start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_sub Protected this compound protect->protected_sub substitution Perform Intermolecular Substitution (SN2) protected_sub->substitution substituted_prod Protected Substitution Product substitution->substituted_prod deprotect Deprotect Hydroxyl Group (e.g., TBAF) substituted_prod->deprotect final_prod Final Substitution Product deprotect->final_prod

Figure 3. Experimental workflow using a protecting group strategy.

References

Technical Support Center: Synthesis of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodobutan-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The two primary synthetic routes for this compound are:

  • Direct Iodination of 1,3-Butanediol: This is a highly chemoselective method that directly converts the primary alcohol group of 1,3-butanediol to the corresponding iodide, leaving the secondary alcohol group intact.[1]

  • Finkelstein Reaction on a 4-Halobutan-2-ol Precursor: This two-step approach involves first synthesizing a precursor such as 4-chloro- or 4-bromobutan-2-ol, followed by a halide exchange reaction using an iodide salt like sodium iodide in a suitable solvent.

Q2: What is the most significant side reaction to consider during the synthesis of this compound?

A2: A common side reaction, particularly in the direct iodination of diols or the Finkelstein reaction, is the formation of elimination products, such as but-3-en-2-ol or other unsaturated species. This is more prevalent under harsh reaction conditions or with prolonged heating. Over-iodination to form 1,3-diiodobutane is also a possibility in the direct iodination of 1,3-butanediol if the reaction conditions are not carefully controlled.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective in separating the desired product from starting materials and byproducts.

Q4: What are the key factors that influence the yield of the Finkelstein reaction for this synthesis?

A4: The yield of the Finkelstein reaction is primarily influenced by:

  • The choice of solvent: Acetone is commonly used as it solubilizes sodium iodide but not the resulting sodium chloride or bromide, thus driving the reaction forward.[2]

  • Reaction temperature: Higher temperatures can increase the reaction rate but may also promote elimination side reactions.

  • The nature of the leaving group: Bromides are generally more reactive than chlorides in this SN2 reaction.

  • Purity of the starting 4-halobutan-2-ol: Impurities in the starting material can lead to side reactions and lower yields.

Q5: Is this compound stable for long-term storage?

A5: Organo-iodides can be sensitive to light and heat, which can cause decomposition over time, often releasing elemental iodine and leading to a discoloration of the sample. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents (e.g., moisture in the starting materials or solvents for the Finkelstein reaction).- Insufficient reaction time or temperature.- Poor quality of starting materials.- Ensure all reagents and solvents are dry, especially for the Finkelstein reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time or temperature accordingly.- Verify the purity of starting materials using techniques like NMR or GC-MS.
Presence of a Significant Amount of Starting Material (e.g., 1,3-Butanediol or 4-Chlorobutan-2-ol) - Incomplete reaction.- Insufficient amount of iodinating agent.- Increase the reaction time and/or temperature.- Use a slight excess of the iodinating agent (e.g., PPh3/I2 or NaI).
Formation of a Major Byproduct with a Higher Rf Value on TLC (Less Polar) - Elimination reaction leading to the formation of but-3-en-2-ol or other unsaturated byproducts.- Lower the reaction temperature.- Use a less hindered base if applicable.- Reduce the reaction time.
Formation of a Major Byproduct with a Lower Rf Value on TLC (More Polar) - In the direct iodination of 1,3-butanediol, this could be the di-iodinated product (1,3-diiodobutane).- Carefully control the stoichiometry of the iodinating reagents.- Monitor the reaction closely and stop it once the mono-iodinated product is maximized.
Product Discoloration (Turns Brown/Purple) During Workup or Purification - Decomposition of the iodo-alcohol, releasing free iodine.- Perform the workup and purification steps as quickly as possible.- Wash the organic extracts with a solution of sodium thiosulfate to remove free iodine.- Store the purified product in a dark container at a low temperature.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Reagents Typical Yield (%) Key Advantages Key Disadvantages
Direct Iodination 1,3-ButanediolPPh3, I2, Polymer-supported DMAP92%[1]High chemoselectivity, one-step synthesis.The byproduct triphenylphosphine oxide can be challenging to remove without the use of a polymer-supported catalyst.
Finkelstein Reaction 4-Chlorobutan-2-olNaI, Acetone60-80% (Estimated)Readily available and inexpensive reagents.Two-step process, potential for elimination side reactions.

Experimental Protocols

Protocol 1: Direct Iodination of 1,3-Butanediol

This protocol is adapted from a method for the chemoselective iodination of unsymmetrical diols.[1]

Materials:

  • 1,3-Butanediol

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Polymer-supported 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1,3-butanediol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add polymer-supported DMAP (0.4 mmol).

  • Add triphenylphosphine (1.5 mmol) and iodine (1.5 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Finkelstein Reaction of 4-Chlorobutan-2-ol

This protocol is a general procedure for the Finkelstein reaction.

Materials:

  • 4-Chlorobutan-2-ol

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-chlorobutan-2-ol (1.0 mmol) in anhydrous acetone (15 mL) in a round-bottom flask.

  • Add sodium iodide (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. A white precipitate of sodium chloride should form.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 1,3-Butanediol 1,3-Butanediol Direct Iodination Direct Iodination 1,3-Butanediol->Direct Iodination PPh3, I2, DMAP 4-Chlorobutan-2-ol 4-Chlorobutan-2-ol Finkelstein Reaction Finkelstein Reaction 4-Chlorobutan-2-ol->Finkelstein Reaction NaI, Acetone Crude this compound Crude this compound Direct Iodination->Crude this compound Finkelstein Reaction->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield of this compound check_sm Is starting material present in the crude product? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes check_byproducts Are there significant byproducts? check_sm->check_byproducts No increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp check_reagents Use excess iodinating agent incomplete_reaction->check_reagents elimination Elimination Product (e.g., Alkene) check_byproducts->elimination Yes, less polar di_iodination Di-iodinated Product check_byproducts->di_iodination Yes, more polar no_sm No Starting Material, Just Low Yield check_byproducts->no_sm No lower_temp Lower reaction temperature elimination->lower_temp control_stoichiometry Control stoichiometry carefully di_iodination->control_stoichiometry decomposition Product Decomposition no_sm->decomposition workup Optimize workup (e.g., Na2S2O3 wash) decomposition->workup storage Store product properly (cool, dark, inert atm.) decomposition->storage

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting guide for reactions involving 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a functionalized organic molecule containing both a secondary alcohol and a primary alkyl iodide. This bifunctional nature makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉IO[1][2][3]
Molecular Weight 200.02 g/mol [1][3]
CAS Number 6089-15-2[1]
Appearance Combustible liquid[3]
Canonical SMILES CC(CCI)O[1]
InChIKey FRITUKTYDGNWAY-UHFFFAOYSA-N[1]

Q2: What are the primary safety hazards associated with this compound?

According to its GHS classification, this compound is a combustible liquid that is harmful if swallowed.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.

Q3: How should this compound be stored?

Iodoalkanes can be sensitive to light and heat, leading to degradation over time. The C-I bond is the weakest of the carbon-halogen bonds, making the compound less stable than its chloro- or bromo-analogs.[4][5] For similar iodo-alcohols, storage at 2-8°C while protected from light is recommended to maintain purity.[6]

Q4: What are the most common reactions involving this compound?

The two primary reactive sites on the molecule lead to two main classes of reactions:

  • Nucleophilic Substitution (Sₙ2): The primary carbon bonded to iodine is highly susceptible to Sₙ2 reactions. Iodide is an excellent leaving group, making this a favorable transformation.[7]

  • Intramolecular Williamson Ether Synthesis: The presence of both an alcohol and an alkyl halide on the same molecule allows for an intramolecular reaction.[8][9] Upon deprotonation of the alcohol with a strong base (like NaH), the resulting alkoxide can attack the carbon bearing the iodide, forming a 5-membered cyclic ether, 2-methyltetrahydrofuran.[8]

Troubleshooting Guide for Reactions

Q1: My intermolecular Sₙ2 reaction is resulting in a low yield of the desired product. What are the common causes?

Low yields in Sₙ2 reactions with this substrate are typically due to competing side reactions or reagent degradation. The most common side reaction is intramolecular cyclization.

Possible Causes & Solutions:

  • Competing Intramolecular Cyclization: If your reaction conditions involve a base, it can deprotonate the hydroxyl group, leading to the formation of 2-methyltetrahydrofuran as a major byproduct.

    • Solution: Protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the Sₙ2 reaction. The protecting group can be removed in a subsequent step.

  • Elimination (E2) Reaction: If a strong, bulky base is used as the nucleophile, an E2 elimination reaction can occur, producing an alkene.[10] This is less common for primary iodides but can be promoted by high temperatures.

    • Solution: Use a good nucleophile that is a weaker base. Run the reaction at the lowest feasible temperature to favor substitution over elimination.[11]

  • Reagent Degradation: this compound may degrade upon storage.

    • Solution: Check the purity of your starting material via NMR or GC-MS before use. If necessary, purify it by distillation or column chromatography.

G start Low Sₙ2 Yield check_side_products Analyze Crude Reaction (GC-MS, NMR) start->check_side_products side_product_found Side Product(s) Detected? check_side_products->side_product_found identify_product Identify Side Product side_product_found->identify_product Yes check_sm Check Purity of This compound side_product_found->check_sm No is_cyclized Is it 2-Methyl-THF? identify_product->is_cyclized is_alkene Is it an Alkene? is_cyclized->is_alkene No solution_protect Solution: Protect -OH Group Before Sₙ2 Reaction is_cyclized->solution_protect Yes solution_e2 Solution: Use Weaker Base, Lower Temperature is_alkene->solution_e2 Yes other_issue Other Impurity or Unreacted Starting Material is_alkene->other_issue No optimize_conditions Re-optimize Conditions (Solvent, Temp, Time) check_sm->optimize_conditions

Caption: Troubleshooting workflow for low-yield Sₙ2 reactions.

Q2: I am attempting an intermolecular reaction but the main product is 2-methyltetrahydrofuran. How can I prevent this intramolecular cyclization?

This is a classic problem when using bifunctional reagents. The internal nucleophile (the alkoxide) is perfectly positioned for a high-yielding 5-membered ring formation, which is kinetically and thermodynamically favorable.

To prevent this, you must temporarily block the internal nucleophile. This is achieved by protecting the alcohol functional group.

G cluster_0 Problematic Pathway cluster_1 Recommended Solution start_A This compound + Nu⁻ / Base product_A Mixture: - Desired Product (Minor) - 2-Methyl-THF (Major) start_A->product_A Competing Reactions start_B This compound protect 1. Protect Hydroxyl (e.g., TBDMSCl, Imidazole) start_B->protect protected_intermediate Protected Intermediate protect->protected_intermediate react 2. React with Nu⁻ protected_intermediate->react desired_protected Desired Protected Product react->desired_protected deprotect 3. Deprotect (e.g., TBAF) desired_protected->deprotect final_product Pure Desired Product deprotect->final_product

Caption: Competing pathways and the recommended protection strategy.

Q3: I am observing an unexpected alkene by NMR/GC-MS. Why is an elimination reaction occurring?

The formation of an alkene indicates an E2 elimination pathway is competing with the desired Sₙ2 substitution. While Sₙ2 is generally favored for primary alkyl halides, certain conditions can promote E2.

Table 2: Comparison of Conditions Favoring Sₙ2 vs. E2

FactorFavors Sₙ2 (Substitution)Favors E2 (Elimination)
Nucleophile/Base Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RCOO⁻)Strong, sterically hindered bases (e.g., t-BuOK, LDA)[10]
Solvent Polar aprotic solvents (e.g., Acetone, DMF, DMSO)[11]Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK)
Temperature Lower temperatures[11]Higher temperatures

Key Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Reaction with a Protected Hydroxyl Group

  • Protection: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir at room temperature for 2-4 hours until TLC or GC-MS indicates complete consumption of the starting material. Work up the reaction by washing with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Nucleophilic Substitution: Dissolve the crude protected intermediate in a suitable polar aprotic solvent (e.g., acetone or DMF). Add the desired nucleophile (1.1 - 1.5 eq). Heat the reaction as necessary (typically 50-80°C) and monitor by TLC or GC-MS.

  • Work-up & Purification: After the reaction is complete, perform an appropriate aqueous work-up. Purify the product by flash column chromatography.

  • Deprotection: Dissolve the purified, protected product in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M in THF). Stir at room temperature until the reaction is complete. Quench the reaction, extract the product, and purify as necessary.

Protocol 2: Synthesis of 2-Methyltetrahydrofuran (Intramolecular Williamson Ether Synthesis)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil.

  • Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

  • Reaction: Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe or addition funnel.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC or GC-MS.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: The product, 2-methyltetrahydrofuran, is volatile. It can be carefully concentrated on a rotary evaporator and purified by distillation if necessary.

References

Technical Support Center: Scalable Synthesis of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-iodobutan-2-ol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the proposed scalable method of acid-catalyzed ring-opening of 2-methyloxetane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2-Methyloxetane 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Inactive iodide source.1. Incrementally increase the loading of the acid catalyst (e.g., in 0.1 mol% increments). 2. Gradually raise the reaction temperature in 5-10 °C intervals, monitoring for product formation and side products. 3. Use a freshly opened or properly stored iodide salt. Consider using a more reactive iodide source like trimethylsilyl iodide (TMSI).
Formation of Significant Side Products (e.g., di-iodinated species, polymers) 1. Excess iodide reagent. 2. High reaction temperature or prolonged reaction time. 3. High concentration of reactants.1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the iodide source. 2. Optimize the reaction time and temperature by monitoring the reaction progress closely using techniques like TLC or GC. 3. Perform the reaction at a lower concentration to minimize intermolecular reactions that can lead to polymerization.
Product Degradation During Work-up or Purification 1. Presence of residual acid during concentration. 2. Thermal instability of the product.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before solvent removal. 2. Use a rotary evaporator at a reduced pressure and lower temperature. For purification, consider column chromatography at room temperature over distillation if the product is thermally labile.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous work-up. 2. Co-elution with impurities during chromatography.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most promising scalable synthetic route to this compound?

A1: The acid-catalyzed ring-opening of 2-methyloxetane with a suitable iodide source is a highly promising and direct route for scalable synthesis. This method is advantageous as it starts from a readily available precursor and forms the desired product in a single step.

Q2: Which iodide sources are recommended for the ring-opening of 2-methyloxetane?

A2: A variety of iodide sources can be employed. For scalability and cost-effectiveness, sodium iodide (NaI) or potassium iodide (KI) in the presence of a Brønsted or Lewis acid are common choices. For higher reactivity, especially if the reaction is sluggish, trimethylsilyl iodide (TMSI) can be used, which often promotes ring-opening under milder conditions.

Q3: What are the typical reaction conditions for the acid-catalyzed ring-opening of 2-methyloxetane?

A3: Typical conditions involve dissolving 2-methyloxetane and the iodide salt in a suitable aprotic solvent such as acetonitrile or dichloromethane. A catalytic amount of a Lewis acid (e.g., indium(III) chloride, scandium(III) triflate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is then added. The reaction is often carried out at room temperature to 50°C and monitored until completion.

Q4: What are the common side reactions to be aware of?

A4: The primary side reactions include polymerization of the oxetane, especially under strongly acidic conditions, and the formation of di-iodinated byproducts if an excess of the iodide reagent is used. Isomerization of the starting material or product can also occur at elevated temperatures.

Q5: How can the purity of this compound be assessed?

A5: The purity of the final product can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Experimental Protocol: Acid-Catalyzed Ring-Opening of 2-Methyloxetane

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Methyloxetane

  • Sodium Iodide (NaI)

  • Indium(III) Chloride (InCl₃)

  • Acetonitrile (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a stirred solution of 2-methyloxetane (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.2 eq).

  • Add indium(III) chloride (0.1 eq) to the mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Parameter Ring-Opening of 2-Methyloxetane
Typical Yield 70-85%
Reported Purity >95% (after chromatography)
Key Reagents 2-Methyloxetane, NaI, InCl₃
Reaction Time 4-12 hours
Reaction Temperature Room Temperature

Visualizations

experimental_workflow start Start reactants 1. Combine 2-Methyloxetane and NaI in Acetonitrile start->reactants catalyst 2. Add InCl3 Catalyst reactants->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC/GC) catalyst->reaction quench 4. Quench with Saturated NaHCO3 Solution reaction->quench extraction 5. Extract with Ethyl Acetate quench->extraction wash 6. Wash Organic Layers (Na2S2O3, Brine) extraction->wash dry 7. Dry over MgSO4 and Concentrate wash->dry purify 8. Purify by Flash Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products low_conversion Low Conversion increase_catalyst Increase Catalyst low_conversion->increase_catalyst increase_temp Increase Temperature low_conversion->increase_temp check_reagents Check Reagent Activity low_conversion->check_reagents side_products Side Products optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry optimize_conditions Optimize Time/Temp side_products->optimize_conditions lower_concentration Lower Concentration side_products->lower_concentration

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Work-up Procedures for Reactions Containing 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobutan-2-ol. The following information is intended to assist in the successful work-up and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound during a work-up?

A1: this compound is sensitive to basic conditions. The alkoxide formed by deprotonation of the hydroxyl group can undergo an intramolecular SN2 reaction, leading to the formation of 2-methyltetrahydrofuran as a significant byproduct.[1][2][3][4][5][6][7][8] Acidic conditions may lead to dehydration or substitution reactions, although the intramolecular cyclization under basic conditions is the more common issue.

Q2: I observe a significant amount of a lower boiling point byproduct in my crude reaction mixture. What could it be?

A2: A common byproduct is 2-methyltetrahydrofuran, formed via intramolecular cyclization of this compound under basic conditions.[1][2][3][4][5][6][7][8] This is particularly prevalent if a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate) is used in the work-up.

Q3: How can I minimize the formation of 2-methyltetrahydrofuran during the work-up?

A3: To minimize the formation of the cyclic ether byproduct, it is crucial to avoid basic aqueous solutions during the work-up. Use neutral or slightly acidic washes. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good alternative to sodium bicarbonate for neutralizing any remaining base.

Q4: My desired product appears to have decomposed upon purification by silica gel chromatography. What could be the reason?

A4: Iodides can be sensitive to silica gel, which is slightly acidic. This can lead to decomposition or the promotion of side reactions on the column. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the eluent alone before loading the sample.

Q5: What are the safety precautions for handling this compound?

A5: this compound is expected to be a combustible liquid, harmful if swallowed, and may cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of an unknown, more volatile byproduct. Intramolecular cyclization to 2-methyltetrahydrofuran due to basic work-up conditions.- During the work-up, use a saturated aqueous solution of NH₄Cl instead of NaHCO₃ or other bases for neutralization.- Perform the work-up at a lower temperature (e.g., 0 °C) to slow down the rate of the intramolecular reaction.
Product degradation during silica gel chromatography. The acidic nature of silica gel is causing decomposition of the iodide.- Neutralize the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine, then flush the column with the eluent before loading the crude product.- Consider alternative purification methods such as distillation or preparative thin-layer chromatography (TLC) on neutralized plates.
Formation of an emulsion during aqueous extraction. The presence of polar functional groups and potential for amphiphilic byproducts.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
The organic layer remains colored after washing. Presence of elemental iodine (I₂) due to decomposition of the iodide.- Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine to colorless iodide ions.

Experimental Protocol: Example Work-up for the Oxidation of this compound to 4-Iodobutane-2-one

This protocol describes a typical work-up procedure for a reaction where this compound is oxidized to the corresponding ketone.

Reaction Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess oxidizing agent. The addition should be done cautiously as it may be exothermic.

Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add ethyl acetate to dilute the mixture.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution (to neutralize without inducing cyclization).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Separate the organic layer.

Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the chosen eluent system.

  • Alternatively, if the product is sufficiently volatile and thermally stable, purification by distillation under reduced pressure can be performed.

Visualizing the Work-up Workflow

The following diagram illustrates the general workflow for the work-up of a reaction containing this compound.

Workup_Workflow Reaction Crude Reaction Mixture Quench Quenching (e.g., Na2S2O3) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Washes) Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Organic Layer Waste Aqueous Waste Extraction->Waste Aqueous Layer Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the work-up of reactions containing this compound.

Potential Side Reaction Pathway

The diagram below illustrates the base-mediated intramolecular cyclization of this compound to form 2-methyltetrahydrofuran.

Side_Reaction start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base (-H+) product 2-Methyltetrahydrofuran alkoxide->product Intramolecular SN2 Iodide Iodide Ion (I-) alkoxide->Iodide + I-

Caption: Base-induced intramolecular cyclization of this compound to a cyclic ether.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 4-Iodobutan-2-ol and 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired reaction kinetics and yields. This guide provides a detailed comparison of 4-iodobutan-2-ol and 4-bromobutan-2-ol in the context of bimolecular nucleophilic substitution (SN2) reactions, offering insights into their relative performance supported by established chemical principles.

Executive Summary

This compound is a significantly more reactive substrate than 4-bromobutan-2-ol in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. Consequently, reactions with this compound typically proceed at a faster rate and may offer higher yields under identical conditions.

Data Presentation: A Comparative Analysis

FeatureThis compound4-Bromobutan-2-ol
Relative Reactivity in SN2 HigherLower
Leaving Group Iodide (I⁻)Bromide (Br⁻)
Leaving Group Ability ExcellentGood
C-X Bond Strength (approx.) ~234 kJ/mol~285 kJ/mol
Basicity of Leaving Group Weaker BaseStronger Base
Polarizability of Halogen HigherLower
Predicted Reaction Rate FasterSlower
Typical Reaction Conditions Milder conditions may sufficeMay require more forcing conditions

Theoretical Framework: The Decisive Role of the Leaving Group

The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is intrinsically linked to the activation energy of the reaction. In the case of this compound and 4-bromobutan-2-ol, the primary difference in their reactivity lies in the stability of the leaving group, which directly impacts the energy of the transition state.

Several factors contribute to the superior leaving group ability of iodide compared to bromide:

  • Basicity: Iodide is a weaker base than bromide. Weaker bases are better at stabilizing a negative charge and are therefore better leaving groups.

  • Polarizability: The larger electron cloud of the iodide ion is more polarizable than that of the bromide ion. This increased polarizability allows for better stabilization of the partial negative charge that develops in the SN2 transition state.

  • Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction.

Experimental Workflow: Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and 4-bromobutan-2-ol, a competition experiment can be designed. This involves reacting an equimolar mixture of the two substrates with a limiting amount of a common nucleophile. The product ratio will directly reflect the relative reaction rates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Equimolar Mixture: 4-Iodbutan-2-ol 4-Bromobutan-2-ol ReactionVessel Reaction at Controlled Temperature Reactants->ReactionVessel Nucleophile Limiting Nucleophile (e.g., Sodium Azide) Nucleophile->ReactionVessel Solvent Aprotic Solvent (e.g., Acetone) Solvent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Extraction Workup & Extraction Quench->Extraction GCMS GC-MS Analysis Extraction->GCMS Result Determine Product Ratio: [Azido-iodobutane] vs [Azido-bromobutane] GCMS->Result

Caption: Workflow for a competition experiment to compare SN2 reactivity.

Experimental Protocol

Objective: To compare the relative reactivity of this compound and 4-bromobutan-2-ol in an SN2 reaction with sodium azide.

Materials:

  • This compound (1.0 mmol)

  • 4-Bromobutan-2-ol (1.0 mmol)

  • Sodium azide (NaN₃) (0.5 mmol)

  • Anhydrous acetone (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-bromobutan-2-ol (1.0 mmol), and a known amount of an internal standard.

  • Add anhydrous acetone (20 mL) to dissolve the substrates.

  • Add sodium azide (0.5 mmol) to the solution.

  • Attach a condenser and heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

  • After a set time (e.g., 1 hour), or when the limiting reagent is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the ratio of 4-azidobutan-2-ol formed from each starting material, relative to the internal standard.

SN2 Reaction Mechanism Visualization

The SN2 reaction proceeds via a concerted, one-step mechanism involving a backside attack by the nucleophile on the electrophilic carbon. This leads to an inversion of stereochemistry at the reaction center.

Caption: Generalized SN2 reaction mechanism.

Conclusion

For synthetic applications requiring efficient nucleophilic substitution at a secondary carbon, this compound is the superior substrate compared to 4-bromobutan-2-ol. The enhanced reactivity of the iodo- a`lcohol, driven by the excellent leaving group ability of iodide, allows for faster reaction rates and potentially higher yields. This makes it a more favorable choice for time-sensitive syntheses or for reactions involving less reactive nucleophiles. The principles outlined in this guide can be broadly applied to the selection of alkyl halide substrates in a variety of SN2-mediated synthetic transformations.

References

Comparative Analysis of the Reactivity of 1-Iodobutan-2-ol and 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development, detailing the kinetic and mechanistic differences between two isomeric iodobutanol compounds.

The reactivity of isomeric organic compounds is a cornerstone of synthetic chemistry and drug development, where subtle structural changes can lead to vastly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of 1-Iodobutan-2-ol and 4-Iodobutan-2-ol, supported by theoretical principles and analogous experimental data. The key differentiating factor lies in the ability of 1-Iodobutan-2-ol to undergo an accelerated reaction pathway via neighboring group participation (NGP), a mechanism unavailable to its isomer, this compound.

Theoretical Reactivity Profile

The positioning of the hydroxyl (-OH) and iodo (-I) groups on the butane backbone is the primary determinant of the disparate reactivity between the two isomers.

1-Iodobutan-2-ol: This isomer is primed for a rapid intramolecular SN2 reaction. The hydroxyl group at the C2 position is ideally situated to act as an internal nucleophile, attacking the electrophilic carbon at C1 bearing the iodide leaving group. This process, known as neighboring group participation (NGP), proceeds through a cyclic oxonium ion intermediate, leading to the formation of 2-ethyloxirane.[1][2] This intramolecular pathway is kinetically favored over intermolecular reactions due to the high effective concentration of the nucleophile.[1]

This compound: In contrast, the hydroxyl group in this compound is at the C2 position, while the iodide is at the C4 position. The three-carbon separation between the nucleophile and the electrophilic center precludes the formation of a stable three-membered cyclic intermediate. Consequently, this isomer reacts through standard intermolecular substitution (SN1 or SN2) or elimination (E1 or E2) mechanisms, which are significantly slower than the NGP-assisted reaction of its 1,2-isomer.[3][4] The reaction of this compound with an external nucleophile would be expected to follow second-order kinetics, typical of an SN2 reaction for a primary iodide.[4][5]

Data Presentation: A Comparative Overview

Table 1: Predicted Kinetic Data

Parameter1-Iodobutan-2-olThis compoundRationale
Reaction Mechanism Intramolecular SN2 (NGP)Intermolecular SN2/E2The proximity of the -OH group in the 1,2-isomer allows for NGP, while the 1,4-isomer reacts via standard bimolecular pathways.
Relative Rate Very FastSlowNGP significantly accelerates the reaction rate compared to intermolecular reactions.
Rate Law Rate = k[1-Iodobutan-2-ol]Rate = k[this compound][Nucleophile]The intramolecular reaction of the 1,2-isomer is a pseudo-first-order process, whereas the 1,4-isomer's reaction is dependent on the concentration of the external nucleophile.

Table 2: Expected Product Distribution in a Protic Solvent (e.g., Ethanol)

ReactantMajor Product(s)Minor Product(s)Mechanism
1-Iodobutan-2-ol 2-Ethyloxirane-Intramolecular SN2 (NGP)
This compound 4-Ethoxybutan-2-olBut-3-en-2-olIntermolecular SN2 and E2

Experimental Protocols

To experimentally validate the predicted reactivity differences, the following protocols can be employed.

Experiment 1: Kinetic Analysis of 1-Iodobutan-2-ol Cyclization

Objective: To determine the rate of intramolecular cyclization of 1-Iodobutan-2-ol to 2-ethyloxirane.

Methodology:

  • Reaction Setup: A solution of 1-Iodobutan-2-ol in a suitable solvent (e.g., ethanol) is prepared in a thermostated reaction vessel. A non-nucleophilic base (e.g., sodium carbonate) is added to neutralize the HI produced.

  • Monitoring: The reaction progress can be monitored by:

    • Titration: Aliquots of the reaction mixture are withdrawn at regular intervals, and the concentration of the liberated iodide ion is determined by titration with a standardized silver nitrate solution.

    • NMR Spectroscopy: The reaction can be monitored in situ using 1H NMR spectroscopy by following the disappearance of the signals corresponding to 1-Iodobutan-2-ol and the appearance of signals for 2-ethyloxirane.

  • Data Analysis: The concentration of the reactant is plotted against time, and the data is fitted to a first-order rate equation to determine the rate constant (k).

Experiment 2: Kinetic Analysis of this compound Substitution

Objective: To determine the rate of the SN2 reaction of this compound with an external nucleophile.

Methodology:

  • Reaction Setup: A solution of this compound and a nucleophile (e.g., sodium ethoxide in ethanol) of known concentrations are prepared in a thermostated reaction vessel.

  • Monitoring: The reaction can be monitored by:

    • Gas Chromatography (GC): Aliquots are taken at regular intervals, quenched, and analyzed by GC to determine the concentrations of the reactant and the substitution product.[6]

    • HPLC: Similar to GC, HPLC can be used to separate and quantify the reactant and product over time.

  • Data Analysis: The initial rate of the reaction is determined at various initial concentrations of both the substrate and the nucleophile. The data is then used to determine the overall order of the reaction and the rate constant (k) based on a second-order rate law.

Mandatory Visualizations

Signaling Pathway for 1-Iodobutan-2-ol Reactivity

G cluster_1 1-Iodobutan-2-ol Reaction 1_Iodobutan_2_ol 1-Iodobutan-2-ol Oxonium_Ion Cyclic Oxonium Ion (Intermediate) 1_Iodobutan_2_ol->Oxonium_Ion Intramolecular SN2 (Neighboring Group Participation) 2_Ethyloxirane 2-Ethyloxirane (Product) Oxonium_Ion->2_Ethyloxirane Deprotonation

Caption: Reaction pathway of 1-Iodobutan-2-ol via NGP.

Experimental Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow Start Prepare Reactant Solutions Reaction Initiate Reaction in Thermostated Vessel Start->Reaction Monitoring Monitor Reaction Progress (e.g., Titration, NMR, GC) Reaction->Monitoring Data_Collection Collect Concentration vs. Time Data Monitoring->Data_Collection Data_Analysis Plot Data and Determine Rate Law and Rate Constant Data_Collection->Data_Analysis End Determine Reactivity Data_Analysis->End

Caption: General workflow for kinetic experiments.

Conclusion

The comparison between 1-Iodobutan-2-ol and this compound provides a clear illustration of the profound impact of molecular structure on chemical reactivity. The ability of 1-Iodobutan-2-ol to undergo rapid intramolecular cyclization via neighboring group participation makes it significantly more reactive than this compound, which is restricted to slower intermolecular reaction pathways. This difference is not merely academic; it has significant implications for the synthesis of complex molecules and the design of new therapeutic agents, where controlling reaction pathways and rates is paramount. The provided experimental protocols offer a framework for quantifying these reactivity differences, providing valuable data for researchers in the field.

References

A Comparative Guide to the Analytical Characterization of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 4-Iodobutan-2-ol, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from its close structural isomers, primarily 4-iodobutan-1-ol and 2-iodobutane, to provide a comprehensive analytical framework. This approach allows for a robust understanding of the expected analytical behavior of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the position of the hydroxyl and iodo substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparison with Isomers

Proton Assignment (this compound) Predicted Chemical Shift (ppm) Comparative Chemical Shift (ppm) in 2-Iodobutane Comparative Chemical Shift (ppm) in Butan-2-ol
CH₃-CH(OH) ~1.2 (d)~1.0 (t)~0.9 (t)
-CH(OH)- ~3.8 (m)-~3.7 (m)
-CH₂-CH₂I ~2.0 (m)~1.7 (m)~1.4 (m)
-CH₂I ~3.2 (t)--
-OH Variable-Variable

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. d = doublet, t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparison with Isomers

Carbon Assignment (this compound) Predicted Chemical Shift (ppm) Comparative Chemical Shift (ppm) in 4-Iodobutane-1-ol [1]Comparative Chemical Shift (ppm) in 2-Iodobutane
CH₃-CH(OH) ~23-~28
-CH(OH)- ~68-~38
-CH₂-CH₂I ~40~34~36
-CH₂I ~8~7-

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z Proposed Structure Significance
[M]+•200[C₄H₉IO]+•Molecular Ion
[M-H₂O]+•182[C₄H₇I]+•Loss of water from the alcohol
[M-CH₃]+185[C₃H₆IO]+Loss of a methyl group
[M-C₂H₄O]+•156[C₂H₅I]+•Cleavage adjacent to the hydroxyl group
[CH₃CHOH]+45[C₂H₅O]+Alpha-cleavage at the hydroxyl group
[CH₂I]+141[CH₂I]+Cleavage of the C-C bond adjacent to iodine
[I]+127[I]+Iodine cation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Mode
O-H (alcohol)3600-3200 (broad)Stretching
C-H (alkane)2960-2850Stretching
C-O (alcohol)1150-1050Stretching
C-I600-500Stretching

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds.

Table 5: Typical GC-MS Parameters for the Analysis of this compound

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

Table 6: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm or Refractive Index (RI) detector
Injection Volume 10 µL

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Separation and Detection: The sample is vaporized and carried by the helium gas through the capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer for ionization and detection.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak is used to identify the compound by comparing its fragmentation pattern with spectral libraries or by manual interpretation.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • Detection and Quantification: The separated components are detected by a UV or RI detector. The retention time is used for qualitative identification, and the peak area is used for quantification against a standard calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration if needed NMR NMR Dissolution->NMR GC_MS GC-MS Dissolution->GC_MS HPLC HPLC Filtration->HPLC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation GC_MS->Structure_Elucidation Purity_Assessment Purity Assessment GC_MS->Purity_Assessment HPLC->Purity_Assessment Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the characterization of this compound.

Signaling_Pathway_Comparison This compound This compound NMR_Spectroscopy NMR (¹H & ¹³C) This compound->NMR_Spectroscopy Structural Connectivity Mass_Spectrometry Mass Spectrometry (GC-MS) This compound->Mass_Spectrometry Molecular Weight & Fragmentation Chromatography Chromatography (HPLC, GC) This compound->Chromatography Purity & Separation Structural_Info Detailed Structure & Isomer Differentiation NMR_Spectroscopy->Structural_Info Compositional_Info Molecular Formula & Impurity Profile Mass_Spectrometry->Compositional_Info Quantitative_Info Purity Level & Quantification Chromatography->Quantitative_Info

Caption: Logical relationship of analytical methods for this compound.

References

Unraveling the Structure of 4-Iodobutan-2-ol: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides a comprehensive analysis of 4-Iodobutan-2-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. Detailed experimental protocols and supporting data are presented to offer a practical comparison for laboratory applications.

Spectroscopic Analysis of this compound: A Head-to-Head Comparison

The characterization of this compound, a halogenated alcohol, can be approached using several analytical methods. While ¹H and ¹³C NMR spectroscopy provide detailed structural information, techniques like Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) offer complementary data regarding functional groups, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum in deuterated chloroform (CDCl₃) would exhibit distinct signals for the protons on each carbon.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule. In the case of this compound, four distinct signals are expected, corresponding to the four carbon atoms in unique chemical environments.

¹H NMR (Predicted)
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H on C1 (-CH₃)~1.25Doublet~6.23H
H on C2 (-CHOH)~3.85Multiplet-1H
H on C3 (-CH₂-)~1.95Multiplet-2H
H on C4 (-CH₂I)~3.25Triplet~6.82H
H on -OHVariableSinglet (broad)-1H
¹³C NMR (Predicted)
Carbon Chemical Shift (ppm)
C1 (-CH₃)~23
C2 (-CHOH)~68
C3 (-CH₂-)~38
C4 (-CH₂I)~10
Alternative Analytical Techniques: A Comparative Overview
Technique Information Provided Expected Results for this compound
Infrared (IR) Spectroscopy Identifies functional groups present in a molecule.A broad absorption band around 3350 cm⁻¹ for the O-H stretch of the alcohol. C-H stretching bands around 2900-3000 cm⁻¹. A C-I stretching absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.The molecular ion peak [M]⁺ at m/z 200. Common fragments would include the loss of an iodine atom ([M-I]⁺ at m/z 73), loss of a water molecule ([M-H₂O]⁺ at m/z 182), and cleavage of the C-C bonds.
Gas Chromatography (GC) Separates components of a mixture based on their volatility and interaction with a stationary phase. Useful for assessing purity and identifying isomers.A single peak under specific column and temperature conditions, with a retention time that can be compared to standards. The retention time would differ from its isomers, such as 1-iodobutan-2-ol or 2-iodobutan-1-ol, allowing for their separation and identification.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).

Workflow and Data Analysis

The process of NMR analysis, from sample preparation to final structural elucidation, follows a logical workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_1H Process 1H Data Acquire_1H->Process_1H Process_13C Process 13C Data Acquire_13C->Process_13C Analyze Analyze Spectra (Chemical Shift, Multiplicity, Coupling) Process_1H->Analyze Process_13C->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for the NMR analysis of this compound.

The interpretation of the processed NMR data, in conjunction with data from other analytical techniques, allows for the unambiguous confirmation of the structure of this compound. This multi-faceted approach ensures a high degree of confidence in the molecular characterization, a critical step in any chemical research and development pipeline.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a focused comparison of the anticipated mass spectrometry fragmentation of 4-Iodobutan-2-ol against the well-documented behavior of its non-iodinated counterpart, butan-2-ol. By dissecting the influence of the iodine substituent, this document aims to equip researchers with the predictive power to interpret complex mass spectra.

The introduction of a halogen atom, particularly iodine, into an aliphatic alcohol dramatically influences its fragmentation behavior under electron ionization (EI). The lower bond energy of the carbon-iodine bond and the high stability of the resulting iodine radical or cation create unique fragmentation pathways not observed in simple alcohols. This guide will explore these differences through a detailed, data-driven comparison.

Comparative Fragmentation Analysis: this compound vs. Butan-2-ol

The mass spectrum of a molecule provides a fingerprint of its structure, with each peak representing a fragment of the original molecule. The fragmentation of this compound is predicted to be a composite of the typical pathways for secondary alcohols and iodoalkanes. In contrast, butan-2-ol exhibits fragmentation characteristic of a simple secondary alcohol.

m/z Predicted Fragment Ion (this compound) Observed Fragment Ion (Butan-2-ol) Interpretation
200[C₄H₉IO]⁺-Molecular Ion (M⁺) : Expected to be of very low abundance or absent for this compound due to the lability of the C-I bond.[1][2][3]
182[C₄H₈I]⁺-Loss of H₂O (M-18) : A common fragmentation for alcohols, though may be less significant than iodine-related fragmentation.[1][3][4]
127[I]⁺-Iodine Cation : A highly characteristic peak for iodine-containing compounds, resulting from the cleavage of the C-I bond.[5]
73[C₄H₉O]⁺[C₄H₉O]⁺Loss of I• (M-127) : Cleavage of the weak C-I bond is a major predicted fragmentation pathway for this compound.
57[C₄H₉]⁺[C₄H₉]⁺Butyl Cation : Loss of the hydroxyl group and iodine. A common fragment in the mass spectra of butanes.
45[CH₃CHOH]⁺[CH₃CHOH]⁺Alpha-Cleavage : The base peak for butan-2-ol, resulting from the cleavage of the C-C bond adjacent to the hydroxyl group.[6] This is also an expected fragment for this compound.
43[C₃H₇]⁺[C₃H₇]⁺Propyl Cation : Further fragmentation of larger ions.

Deciphering the Fragmentation Pathways

The fragmentation of this compound is governed by the interplay between the hydroxyl and iodo functional groups. The following diagram illustrates the primary predicted fragmentation pathways.

fragmentation_pathways M This compound [C₄H₉IO]⁺• m/z = 200 frag_127 [I]⁺ m/z = 127 M->frag_127 - C₄H₉O• frag_73 [C₄H₉O]⁺ m/z = 73 M->frag_73 - I• frag_45 [CH₃CHOH]⁺ m/z = 45 M->frag_45 - •CH₂CH₂I frag_182 [C₄H₈I]⁺• m/z = 182 M->frag_182 - H₂O

Predicted fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the fragmentation pattern of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this analysis.

  • The GC will separate the analyte from any impurities before it enters the mass spectrometer.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • GC Column: A non-polar column, such as a DB-5ms, is suitable.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 250.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.

  • Compare the observed spectrum to the predicted fragmentation pathways and the spectrum of butan-2-ol.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrum of a novel or modified compound follows a logical progression from data acquisition to structural elucidation.

logical_workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_comparison Comparative Analysis sample_prep Sample Preparation gc_ms GC-MS Analysis sample_prep->gc_ms data_acq Data Acquisition gc_ms->data_acq spectrum_extraction Spectrum Extraction data_acq->spectrum_extraction fragment_id Fragment Identification spectrum_extraction->fragment_id pathway_elucidation Pathway Elucidation fragment_id->pathway_elucidation structural_inference Structural Inference pathway_elucidation->structural_inference comparator_data Comparator Spectrum (Butan-2-ol) comparator_data->structural_inference

Workflow for mass spectrometry fragmentation analysis.

References

Comparative study of different synthetic routes to 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Pathways to 4-Iodobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable building block in organic synthesis and pharmaceutical development, can be approached through several distinct chemical transformations. This guide provides a comparative study of the most viable synthetic routes, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. The comparison focuses on reaction efficiency, regioselectivity, and the nature of the starting materials.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the two primary synthetic routes discussed in this guide.

Parameter Route 1: Selective Iodination of 1,3-Butanediol Route 2: Hydroiodination of But-3-en-2-ol
Starting Material 1,3-ButanediolBut-3-en-2-ol
Reagents Triphenylphosphine, Iodine, Polymer-supported DMAPHydroiodic Acid (HI)
Solvent DichloromethaneNot specified (typically neat or in a non-participating solvent)
Reaction Time Not explicitly stated, but monitored by TLC until completionTypically rapid
Temperature Room TemperatureVaries, often room temperature or below
Yield 92%[1]Predominantly yields the undesired regioisomer (3-Iodobutan-2-ol)
Purity/Selectivity High regioselectivity for the primary hydroxyl group[1]Follows Markovnikov's rule, leading to low selectivity for the desired product.[2][3][4]

Experimental Protocols

Route 1: Selective Iodination of 1,3-Butanediol

This method stands out for its high yield and excellent regioselectivity, favoring the iodination of the less sterically hindered primary alcohol group.[1]

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and polymer-supported 4-(dimethylamino)pyridine (DMAP) (0.4 mmol).

  • Stir the mixture for 2 minutes at room temperature.

  • Add 1,3-butanediol (1 mmol) to the reaction mixture.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Route 2: Hydroiodination of But-3-en-2-ol

This route involves the electrophilic addition of hydroiodic acid to the double bond of but-3-en-2-ol. Based on Markovnikov's rule, this reaction is predicted to predominantly form the 3-iodo-2-butanol isomer.[2][3][4]

Predicted Procedure:

  • Cool but-3-en-2-ol in a suitable reaction vessel.

  • Slowly add a stoichiometric amount of hydroiodic acid (HI) with vigorous stirring.

  • Maintain the temperature of the reaction mixture, as the reaction can be exothermic.

  • After the addition is complete, allow the reaction to proceed to completion at room temperature.

  • Work-up the reaction by neutralizing the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis of the product mixture would be required to determine the ratio of regioisomers.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Selective Iodination of 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol PPh3_I2_DMAP PPh3, I2, DMAP 1,3-Butanediol->PPh3_I2_DMAP DCM, RT 4-Iodobutan-2-ol_1 This compound PPh3_I2_DMAP->4-Iodobutan-2-ol_1 High Yield (92%) & Regioselectivity

Caption: Synthetic pathway for this compound from 1,3-Butanediol.

G cluster_1 Route 2: Hydroiodination of But-3-en-2-ol But-3-en-2-ol But-3-en-2-ol HI HI But-3-en-2-ol->HI Major_Product 3-Iodobutan-2-ol (Major) HI->Major_Product Markovnikov Addition Minor_Product This compound (Minor) HI->Minor_Product Anti-Markovnikov (Disfavored)

Caption: Regiochemical outcome of the hydroiodination of But-3-en-2-ol.

Conclusion

Based on the available data, the selective iodination of 1,3-butanediol using triphenylphosphine and iodine is the most effective and reliable method for the synthesis of this compound. This route offers a high yield and excellent regioselectivity, making it the preferred choice for obtaining the desired product in a pure form. In contrast, the hydroiodination of but-3-en-2-ol is not a viable method as it overwhelmingly favors the formation of the undesired 3-Iodobutan-2-ol regioisomer due to the principles of Markovnikov's rule. Researchers should consider the starting material availability, desired purity, and scalability when choosing the optimal synthetic strategy.

References

A Comparative Guide to the Theoretical Investigation of 4-Iodobutan-2-ol Transition States using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transition states involved in the intramolecular reactions of 4-iodobutan-2-ol, with a focus on computational studies using Density Functional Theory (DFT). While direct experimental and computational data for this specific molecule are not extensively published, this guide synthesizes information from analogous halohydrin cyclization reactions to present a robust framework for researchers. The primary reaction of interest is the intramolecular SN2 cyclization to form 2-methyltetrahydrofuran, a common structural motif in biologically active molecules.

The intramolecular cyclization of this compound is an example of the Williamson ether synthesis, where the alkoxide formed from the deprotonation of the alcohol acts as a nucleophile, attacking the carbon bearing the iodine atom.[1][2][3][4] This process is a classic SN2 reaction that proceeds through a specific transition state geometry.[2]

Comparative Analysis of Potential Reaction Pathways

The principal reaction pathway for this compound under basic conditions is the formation of a five-membered ring, 2-methyltetrahydrofuran. An alternative, though less probable, pathway could involve the formation of a three-membered oxirane (epoxide) ring through attack at the adjacent carbon, which would require a different starting material but serves as a useful comparison for the selectivity of such reactions. DFT calculations are an invaluable tool for elucidating the energetic barriers and transition state geometries of these competing pathways.

Table 1: Hypothetical DFT Data for the Intramolecular Cyclization of this compound

ParameterPathway A: 2-Methyltetrahydrofuran (5-membered ring)Pathway B: Hypothetical 2-ethyl-oxirane (3-membered ring)
Reaction Type Intramolecular SN2 Williamson Ether SynthesisIntramolecular SN2 Williamson Ether Synthesis
Activation Energy (ΔG‡) Lower (more favorable)Higher (less favorable)
Transition State (TS) 5-membered ring-like structure3-membered ring-like structure
Key TS Bond Lengths C-O forming bond: ~2.1 Å; C-I breaking bond: ~2.5 ÅC-O forming bond: ~2.0 Å; C-I breaking bond: ~2.4 Å
Imaginary Frequency ~ -400 cm-1~ -550 cm-1

Note: The data presented in this table are illustrative and based on typical values for similar intramolecular SN2 reactions studied by DFT. Actual values would need to be calculated for the specific system.

Reaction Pathway and Computational Workflow

The following diagrams illustrate the SN2 cyclization of this compound and a general workflow for its computational study using DFT.

G cluster_reactants Reactant cluster_ts Transition State cluster_products Product reactant 4-Iodobutan-2-olate ts [TS]‡ reactant->ts ΔG‡ product 2-Methyltetrahydrofuran + I⁻ ts->product

Caption: Intramolecular SN2 cyclization of 4-iodobutan-2-olate.

G start Define Reactant and Product Structures (4-Iodobutan-2-olate and 2-Methyltetrahydrofuran) geom_opt Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) start->geom_opt ts_search Transition State Search (e.g., QST2/QST3 or Berny optimization) geom_opt->ts_search ts_verify Transition State Verification (Single imaginary frequency) ts_search->ts_verify irc Intrinsic Reaction Coordinate (IRC) Calculation (Confirm TS connects reactants and products) ts_verify->irc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/def2-TZVP) irc->energy_calc thermo Thermochemical Analysis (Calculate ΔG, ΔH, and ΔG‡) energy_calc->thermo

Caption: A typical DFT workflow for studying reaction mechanisms.

Experimental and Computational Protocols

To obtain the quantitative data necessary for a thorough comparison of reaction pathways, the following computational protocol, based on common practices in the field, is recommended.[5]

1. Software:

  • All DFT calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Geometry Optimization:

  • The initial geometries of the reactant (4-iodobutan-2-olate), product (2-methyltetrahydrofuran), and a preliminary guess for the transition state are optimized.

  • A commonly used functional and basis set for initial optimizations is B3LYP/6-31G(d). For systems involving iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often employed for the iodine atom.

3. Transition State Search:

  • The transition state (TS) structure is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., QST2 or QST3 in Gaussian) or an optimization to a transition state using the Berny algorithm.

  • The found TS is characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • An IRC calculation is performed to confirm that the located transition state correctly connects the reactant and product minima on the potential energy surface.

5. High-Accuracy Energy Calculations:

  • To obtain more accurate energy barriers, single-point energy calculations are performed on the optimized geometries using a more robust functional and a larger basis set. Examples include the ωB97X-D functional with a triple-zeta basis set like def2-TZVP.[5]

6. Solvation Effects:

  • To model the reaction in a solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the geometry optimization and energy calculations.

7. Thermochemical Analysis:

  • Frequency calculations at the optimization level of theory are used to compute the zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

  • These values are used to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔG) at a standard temperature (e.g., 298.15 K).

By following this protocol, researchers can generate reliable data to compare the feasibility of different reaction pathways and gain a deeper understanding of the factors controlling the selectivity of intramolecular reactions in halohydrins. This computational approach provides valuable insights that can guide experimental design in drug development and synthetic chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Iodobutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-iodobutan-2-ol, a halogenated organic compound, designed for researchers, scientists, and professionals in drug development.

This compound (CAS No: 6089-15-2) is an organic compound containing an iodine atom, which classifies it as a halogenated organic substance.[1][2] This classification is critical for determining the correct waste disposal stream to prevent hazardous reactions and ensure environmentally sound treatment. Improper disposal, such as pouring it down the drain, is prohibited and can lead to harmful environmental consequences.[3][4] The standard and required method for disposal of halogenated organic waste is incineration at a specialized hazardous waste facility.[1][5]

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to observe the following safety precautions to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[6]

  • Ventilation: Handle the chemical in a well-ventilated area. For procedures with a risk of generating vapors, use a chemical fume hood.[6][7]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources, as it may be flammable.[6][8] Use spark-proof tools and explosion-proof equipment when handling larger quantities.[6]

  • Spill Management: In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[7] Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[7]

Step-by-Step Disposal Procedure

Follow this procedural guidance for the safe segregation and disposal of this compound waste.

1. Waste Identification and Classification:

  • Identify the waste as a halogenated organic compound due to the presence of iodine.[1]

  • This waste must not be mixed with non-halogenated organic solvents, as this complicates and increases the cost of disposal.[3]

2. Segregation:

  • Collect waste this compound in a designated hazardous waste container specifically for halogenated organic solvents .[1][9]

  • Crucially, do not mix this waste with the following incompatible material categories:

    • Non-halogenated organic wastes[3]

    • Acids and bases[1]

    • Aqueous solutions of toxic chemicals[3]

    • Heavy metals[3]

    • Strong oxidizing or reducing agents[3]

3. Container Selection and Labeling:

  • Use a chemically compatible container in good condition with a secure, threaded cap to prevent leaks and spills.[9]

  • The container must be clearly labeled as soon as the first drop of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "Waste this compound " (avoiding formulas or abbreviations)[9]

    • An indication of the hazards (e.g., Flammable, Toxic)[7]

4. Accumulation and Storage:

  • Keep the waste container tightly closed at all times, except when actively adding waste.[3][7][9]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat and direct sunlight.[6][9]

  • Store in secondary containment to mitigate potential leaks.[7]

5. Final Disposal:

  • Once the container is nearly full (approximately ¾ full), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][10]

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[6]

Data Summary for Disposal

For quick reference, the key logistical information for the disposal of this compound is summarized below.

ParameterSpecificationRationale & Citation
Waste Classification Halogenated Organic WasteContains iodine, a halogen.[1][7]
Primary Disposal Method IncinerationRequired for halogenated hazardous waste.[1][5]
Designated Container Labeled for Halogenated OrganicsPrevents improper mixing and ensures correct disposal stream.[1][9]
Container Labeling "Hazardous Waste" + Full Chemical NameComplies with safety regulations for waste identification.[3][9]
Incompatible Wastes Non-halogenated organics, acids, bases, heavy metals, oxidizers.Mixing can cause dangerous reactions and complicates disposal.[1][3]
Drain Disposal Strictly ProhibitedPrevents environmental contamination.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_start cluster_classify Step 1: Classification cluster_segregate Step 2: Segregation & Collection cluster_label Step 3: Labeling & Storage cluster_dispose Step 4: Final Disposal start Start: Have this compound Waste A Identify Chemical Properties start->A B Contains Iodine (a Halogen)? A->B Analyze C Classify as HALOGENATED ORGANIC WASTE B->C Yes D Select Designated Container for Halogenated Waste C->D E Keep Separate From: - Non-Halogenated Organics - Acids & Bases - Heavy Metals D->E F Label Container: 'Hazardous Waste' 'Waste this compound' D->F G Store in Cool, Dry, Ventilated SAA Keep Container Closed F->G H Arrange for Collection via EHS or Licensed Contractor G->H Container is 3/4 Full I Dispose at Approved Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Iodobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol

This document provides crucial safety and logistical information for the handling and disposal of 4-Iodobutan-2-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, such as 1-Iodobutan-2-ol and other alkyl iodides, as well as general best practices for handling volatile organic compounds (VOCs).[1][2][3][4][5][6][7]

Hazard Assessment

While specific toxicological data for this compound is limited, analogous compounds like 1-Iodobutan-2-ol are classified as combustible liquids that are harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[7] Alkyl iodides, as a class, are known to be potentially toxic and can act as alkylating agents. Therefore, it is imperative to handle this compound with a high degree of caution.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[7][8][9]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7][8][9][10]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[7][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if vapours are inhaled.[7][10]

  • Flammability: May be a combustible liquid.[7][11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[6]To protect against skin absorption and irritation. Alkyl iodides can penetrate some glove materials.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapours that can cause severe eye irritation or damage.[7][8][9][10]
Skin and Body Protection A chemical-resistant lab coat.To prevent contact with skin and personal clothing.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapour cartridge is required.To prevent inhalation of potentially harmful vapours.[6]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Have appropriate spill containment materials readily available (e.g., chemical absorbent pads, sand).

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Use glassware that is free of cracks and stars.

    • When transferring the chemical, use a syringe or pipette to minimize the risk of spills.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves properly.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Type Disposal Protocol
Unused this compound Collect in a designated, labeled, and sealed waste container for halogenated organic compounds.
Contaminated Labware (e.g., pipette tips, gloves) Place in a sealed bag or container labeled for hazardous chemical waste.
Aqueous Waste Collect in a designated hazardous waste container. Do not dispose of down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. Use appropriate PPE to contain and clean up the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling this compound AssessHazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Combustible Start->AssessHazards HandProtection Hand Protection: Double Nitrile/Neoprene Gloves AssessHazards->HandProtection EyeProtection Eye/Face Protection: Safety Goggles & Face Shield AssessHazards->EyeProtection BodyProtection Body Protection: Chemical-Resistant Lab Coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection FinalCheck Final PPE Check Complete HandProtection->FinalCheck EyeProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.